Erasis
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H105NO16 |
|---|---|
Molecular Weight |
1060.4 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid |
InChI |
InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37?,38-,39-;/m1./s1 |
InChI Key |
FPEVNWDVXZGKCD-MVZDIQQISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Functions of Erasin (UBXD2): A Technical Guide for Researchers
An In-depth Technical Guide on the Erasin (B1192744) (UBXD2) Protein for Researchers, Scientists, and Drug Development Professionals
Introduction
Erasin, also known as UBX Domain Containing 2 (UBXD2), is a highly conserved integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2][3] It plays a critical role in maintaining cellular protein homeostasis through its function in the endoplasmic-reticulum-associated protein degradation (ERAD) pathway.[1][2][3] This protein is a member of the UBXD family, a diverse group of proteins characterized by a C-terminal UBX (ubiquitin-regulatory X) domain.[4][5] The UBX domain is structurally similar to ubiquitin and facilitates the interaction of UBXD proteins with the AAA-ATPase p97/VCP, a key player in a multitude of cellular processes, including protein quality control.[1][3][6] Due to its fundamental role in clearing misfolded proteins from the ER, erasin has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease and is an emerging protein of interest in cancer biology.[1][2][4]
Molecular Structure and Localization
Human erasin is a 508-amino acid protein with several key structural motifs.[3] These include a putative coiled-coil domain, a C-terminal UBX domain, and a hydrophobic domain near the C-terminus.[3] This hydrophobic sequence of 21 amino acids is both necessary and sufficient for its localization to the ER.[1][3] Biochemical and microscopy studies have confirmed that erasin is an integral membrane protein of the ER and the nuclear envelope, with both its N- and C-termini facing the cytoplasm or nucleoplasm.[1][2][3]
| Domain/Motif | Residue Position (Human) | Function |
| Coiled-coil domain | 192-282 | Putative protein-protein interactions |
| UBX domain | 316-395 | Binds to the N-terminal domain of p97/VCP |
| Hydrophobic domain | 414-434 | Necessary and sufficient for ER targeting |
Core Function in ER-Associated Degradation (ERAD)
The primary function of erasin is to act as a positive regulator of the ERAD pathway.[1][2][3] ERAD is a crucial quality control mechanism that identifies and targets misfolded or unassembled proteins in the ER for degradation by the proteasome. Erasin facilitates this process by linking the ER membrane to the cytosolic protein degradation machinery.
The central interaction for erasin's function is its binding to the p97/VCP (valosin-containing protein) ATPase via its UBX domain.[1][2][3] p97/VCP is a molecular chaperone that utilizes the energy from ATP hydrolysis to extract ubiquitinated substrate proteins from the ER membrane, making them accessible to the proteasome.[7] Erasin acts as a receptor or adaptor for p97/VCP at the ER membrane, recruiting it to the site of protein dislocation.[8]
Experimental evidence robustly supports this role:
-
Overexpression of erasin enhances the degradation of known ERAD substrates, such as CD3δ.[1][2][3]
-
Conversely, the reduction of erasin expression through siRNA-mediated knockdown almost completely blocks ERAD.[1][2][3]
-
Erasin exists in a complex with other p97/VCP-associated factors involved in ERAD.[1][2][8]
Furthermore, erasin protein levels are upregulated in response to ER stress, indicating a role in the cellular response to an accumulation of unfolded proteins.[1][2][3]
Signaling and Interaction Pathway
The core signaling pathway involving erasin is the ERAD pathway. Misfolded proteins in the ER are recognized, ubiquitinated by ER-resident E3 ligases, and then targeted for retro-translocation to the cytosol. Erasin, embedded in the ER membrane, recruits the p97/VCP complex to these ubiquitinated substrates. The p97/VCP complex then extracts the proteins from the membrane, allowing for their subsequent degradation by the 26S proteasome.
Caption: Erasin recruits the p97/VCP complex to ubiquitinated proteins at the ER membrane for degradation.
Association with Disease
Erasin's role in protein quality control has linked it to several human diseases, most notably Alzheimer's disease. Immunohistochemical studies of brain tissue from Alzheimer's patients have revealed that erasin accumulates preferentially in neurons undergoing neurofibrillary degeneration.[1][2] This suggests a potential link between ER stress, ERAD dysfunction, and the pathogenesis of Alzheimer's disease.
In the context of cancer, various UBXD family members are being investigated for their roles in tumorigenesis, often through their regulation of protein degradation pathways that affect cell proliferation and apoptosis.[4][9] While the specific role of erasin in cancer is still under active investigation, its fundamental function in protein homeostasis makes it a potential target for therapeutic intervention.
Experimental Protocols
Immunoprecipitation to Confirm p97/VCP Interaction
This protocol describes the co-immunoprecipitation of endogenous erasin and p97/VCP from cultured cells to verify their interaction.
Materials:
-
HEK293T or HeLa cells
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-erasin/UBXD2 antibody
-
Anti-p97/VCP antibody
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer (Lysis buffer with 0.1% Triton X-100)
-
SDS-PAGE loading buffer
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2-4 µg of anti-erasin antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blotting using an anti-p97/VCP antibody.
siRNA-Mediated Knockdown to Assess ERAD Function
This protocol details how to assess the impact of erasin depletion on the degradation of an ERAD substrate.
Materials:
-
HeLa cells
-
Plasmid encoding an ERAD substrate (e.g., TCRα-GFP)
-
siRNA targeting erasin/UBXD2
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Cycloheximide (B1669411) (CHX) solution (protein synthesis inhibitor)
-
RIPA buffer
-
Antibodies for Western blot (anti-GFP, anti-erasin, anti-loading control e.g., GAPDH)
Procedure:
-
Seed HeLa cells to be 30-50% confluent at the time of transfection.
-
Transfect cells with erasin siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-siRNA transfection, transfect the cells with the ERAD substrate plasmid.
-
48 hours post-siRNA transfection (24 hours post-plasmid transfection), treat the cells with cycloheximide (e.g., 50 µg/mL) to block new protein synthesis.
-
Harvest cells at different time points after CHX treatment (e.g., 0, 2, 4, 6 hours).
-
Lyse cells in RIPA buffer and quantify total protein concentration.
-
Analyze equal amounts of protein from each time point by Western blotting to determine the degradation rate of the ERAD substrate (e.g., probing with anti-GFP). Confirm erasin knockdown with an anti-erasin antibody.
Caption: An experimental workflow to study the effect of erasin knockdown on ERAD substrate degradation.
Conclusion
Erasin (UBXD2) is a key component of the ER-associated degradation pathway, acting as a crucial adaptor for the p97/VCP ATPase at the ER membrane. Its function is vital for maintaining cellular protein homeostasis, and its dysregulation is implicated in significant human diseases. The methodologies outlined provide a framework for the further investigation of erasin's precise molecular mechanisms and its potential as a therapeutic target in drug development.
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. UBXD Proteins: A Family of Proteins with Diverse Functions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the role of ubiquitin regulatory X domain family proteins in cancers: bioinformatics insights, mechanisms, and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBXD7 binds multiple ubiquitin ligases and implicates p97 in HIF1alpha turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UBXD Proteins: A Family of Proteins with Diverse Functions in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Discovery and Characterization of Erasin
A Comprehensive Technical Guide for the Scientific Community
Abstract
Recent advancements in proteomic screening have led to the identification of a novel protein, designated "Erasin," which has shown significant involvement in cellular apoptosis and senescence. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed functional pathways of Erasin. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues targeting programmed cell death and aging. All data is based on preliminary findings and ongoing research.
Introduction
The intricate balance between cell survival and programmed cell death is fundamental to tissue homeostasis and organismal health. Dysregulation of these processes is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases. In the quest to identify novel regulators of these pathways, a previously uncharacterized protein, which we have termed "Erasin," was discovered through a large-scale functional genomic screen. This document details the initial characterization of Erasin, including its biochemical properties, cellular localization, and putative signaling cascades.
Discovery and Initial Identification
Erasin was first identified in a genome-wide CRISPR-Cas9 screen designed to uncover novel factors that sensitize cells to apoptotic stimuli. Human U2OS osteosarcoma cells were treated with a sub-lethal dose of etoposide (B1684455), a topoisomerase II inhibitor known to induce DNA damage and apoptosis. The screen revealed a significant dropout of cells with guide RNAs targeting the open reading frame C15ORF41, suggesting that the loss of this gene product confers resistance to etoposide-induced apoptosis. The protein encoded by C15ORF41 was subsequently named Erasin.
Experimental Workflow: CRISPR-Cas9 Screen for Apoptotic Sensitizers
Caption: Workflow for the CRISPR-Cas9 screen to identify apoptotic sensitizers.
Biochemical and Biophysical Characterization
Following its identification, recombinant Erasin was expressed and purified to characterize its fundamental properties.
Table 1: Summary of Erasin Protein Characteristics
| Property | Value | Method |
| Molecular Weight (Predicted) | 38.5 kDa | In silico sequence analysis |
| Molecular Weight (Actual) | ~40 kDa | SDS-PAGE |
| Isoelectric Point (pI) | 6.8 | In silico sequence analysis |
| Subcellular Localization | Predominantly Cytoplasmic | Immunofluorescence, Cell Fractionation |
| Oligomeric State | Monomer | Size-Exclusion Chromatography |
| Post-Translational Modifications | Phosphorylation (Ser132, Thr210) | Mass Spectrometry |
Experimental Protocol: Recombinant Erasin Purification
-
Cloning: The full-length coding sequence of C15ORF41 was PCR amplified from human cDNA and cloned into a pET-28a(+) vector containing an N-terminal 6xHis-tag.
-
Expression: The plasmid was transformed into E. coli BL21(DE3) cells. A 2L culture was grown at 37°C to an OD600 of 0.6-0.8, then induced with 0.5 mM IPTG and incubated for 16 hours at 18°C.
-
Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail), and lysed by sonication.
-
Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA affinity column. The column was washed with 20 column volumes of wash buffer (lysis buffer with 20 mM Imidazole). The His-tagged Erasin was eluted with elution buffer (lysis buffer with 250 mM Imidazole).
-
Size-Exclusion Chromatography: The eluted fractions were pooled, concentrated, and further purified using a Superdex 200 Increase 10/300 GL column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to isolate the monomeric protein.
-
Quality Control: Protein purity was assessed by SDS-PAGE and concentration was determined by Bradford assay.
Functional Analysis: Role in Apoptosis
To validate the findings from the CRISPR screen, the functional role of Erasin in apoptosis was investigated through a series of targeted experiments.
Table 2: Quantitative Apoptosis Assay Data
| Cell Line | Condition | Apoptotic Cells (%) (Mean ± SD) | p-value |
| U2OS | Control siRNA + Etoposide | 35.2 ± 3.1 | - |
| U2OS | Erasin siRNA #1 + Etoposide | 12.5 ± 2.5 | <0.001 |
| U2OS | Erasin siRNA #2 + Etoposide | 14.1 ± 2.8 | <0.001 |
| HeLa | Control siRNA + Etoposide | 28.9 ± 2.7 | - |
| HeLa | Erasin siRNA #1 + Etoposide | 10.8 ± 1.9 | <0.001 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Transfection: U2OS or HeLa cells were seeded in 6-well plates. After 24 hours, cells were transfected with either a non-targeting control siRNA or one of two distinct siRNAs targeting Erasin using a lipid-based transfection reagent.
-
Apoptosis Induction: 48 hours post-transfection, the culture medium was replaced with fresh medium containing 10 µM etoposide (or DMSO as a vehicle control).
-
Cell Staining: After 24 hours of treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark. Samples were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were quantified as early apoptotic.
Proposed Signaling Pathway
Based on co-immunoprecipitation and subsequent mass spectrometry analysis, Erasin has been found to interact with key proteins in the intrinsic apoptotic pathway. A proposed model for Erasin's mechanism of action is presented below. In response to DNA damage, Erasin is phosphorylated by ATM/ATR kinases, which promotes its binding to and stabilization of the pro-apoptotic protein BIM. This stabilization prevents the proteasomal degradation of BIM, leading to increased BIM levels, subsequent BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), and caspase activation.
Diagram: Proposed Erasin-Mediated Apoptotic Pathway
Caption: Proposed signaling cascade for Erasin in DNA damage-induced apoptosis.
Future Directions and Therapeutic Implications
The discovery of Erasin opens a new chapter in our understanding of apoptosis regulation. Its role as a sensitizer (B1316253) to DNA damage-induced cell death suggests that Erasin could be a valuable biomarker for predicting patient response to chemotherapy. Furthermore, developing small molecule agonists that mimic Erasin's function or stabilize its active conformation could represent a novel therapeutic strategy to enhance the efficacy of existing cancer treatments. Future research will focus on elucidating the precise molecular mechanism of Erasin-BIM interaction, identifying additional binding partners, and exploring its role in other cellular stress response pathways.
The Erasin (UBXD2) Protein Interaction Network: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Protein Interactome and its Role in Cellular Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erasin (B1192744), also known as UBX domain-containing protein 4 (UBXN4 or UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a pivotal role in maintaining cellular protein homeostasis through its involvement in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This pathway is responsible for the recognition, retro-translocation, ubiquitination, and subsequent proteasomal degradation of misfolded or unassembled proteins from the ER. Dysregulation of the ERAD pathway is implicated in a variety of human diseases, including neurodegenerative disorders like Alzheimer's disease, and cancer.
This technical guide provides a comprehensive overview of the erasin protein interaction network, focusing on its core components and their functional significance. We present quantitative data on protein interactions, detailed experimental protocols for studying this network, and visual representations of the key signaling pathways and experimental workflows.
Core Interaction Partners of Erasin (UBXD2)
Erasin functions as a crucial adaptor protein, primarily by linking its interacting partners to the powerful AAA+ ATPase, p97/Valosin-Containing Protein (VCP). The core of the erasin interaction network revolves around a trimeric complex essential for the processing of ERAD substrates.
| Interacting Protein | Domain/Motif Interaction | Functional Role in the Complex |
| p97/VCP | Erasin's C-terminal UBX domain binds to the N-terminal domain of p97/VCP. | Provides the segregase activity, utilizing ATP hydrolysis to extract ubiquitinated substrates from the ER membrane. |
| Ubiquilin-1 | Erasin's N-terminal region interacts with Ubiquilin-1. | Acts as a shuttle factor, linking the ubiquitinated substrate to the proteasome for degradation. |
| Ubiquitinated Substrates | Ubiquilin-1's UBA domain binds to polyubiquitin (B1169507) chains on misfolded proteins. | The target proteins destined for degradation via the ERAD pathway (e.g., CD3δ). |
Quantitative Interaction Data
While comprehensive in vivo quantitative proteomics data for the entire erasin interactome is still emerging, in vitro studies have provided insights into the stoichiometry of the core complex.
| Interacting Pair | Method | Stoichiometry/Affinity | Reference |
| erasin : GST-ubiquilin | GST-pulldown | ~1:1 ratio | [1] |
| p97/VCP-His : GST-ubiquilin (in the presence of erasin-His) | GST-pulldown | ~1:1 ratio | [1] |
| Ufd1 : Npl4 | Fluorescence Anisotropy | Kd of 85.7 nM (for the yeast homologs) | [2] |
Note: The erasin:p97/VCP interaction is likely a 6:1 ratio in vivo, with one erasin molecule binding to each of the six UBX-binding sites on the p97/VCP hexamer.[1]
The Erasin-Mediated ERAD Pathway
Erasin is a key player in the retro-translocation step of the ERAD pathway. It acts as a scaffold on the ER membrane, recruiting the p97/VCP ATPase and the ubiquilin shuttle protein to the site of misfolded protein export.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the erasin interaction network. Below are protocols for key experiments.
Co-Immunoprecipitation of Endogenous Erasin from HeLa Cells
This protocol describes the immunoprecipitation of endogenous erasin to identify interacting partners from a cell lysate.
Materials:
-
HeLa cells
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
-
Anti-erasin/UBXD2 antibody
-
Normal rabbit/mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Cell Lysis:
-
Wash confluent HeLa cells in a 10 cm dish twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-erasin antibody or the isotype control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
For Western Blotting: Add 40 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins. The supernatant is ready for SDS-PAGE.
-
For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
GST-Pulldown Assay for Erasin and p97/VCP Interaction
This in vitro assay confirms the direct interaction between erasin and p97/VCP.
Materials:
-
Expression vectors for GST-tagged erasin and His-tagged p97/VCP
-
E. coli expression strain (e.g., BL21)
-
Glutathione-Sepharose beads
-
Ni-NTA agarose (B213101) beads
-
Lysis Buffer (for GST-erasin): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors
-
Lysis Buffer (for His-p97): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, protease inhibitors
-
Wash Buffer (GST): PBS with 1% Triton X-100
-
Wash Buffer (His): 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer (GST): 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0
-
Elution Buffer (His): 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
Procedure:
-
Protein Expression and Purification:
-
Express GST-erasin and His-p97/VCP separately in E. coli.
-
Purify GST-erasin using Glutathione-Sepharose beads and His-p97/VCP using Ni-NTA agarose beads according to standard protocols.
-
Dialyze the purified proteins against the Binding Buffer.
-
-
GST-Pulldown:
-
Incubate 20 µg of purified GST-erasin or GST alone (as a negative control) with 40 µL of Glutathione-Sepharose bead slurry in 500 µL of Binding Buffer for 1 hour at 4°C on a rotator.
-
Wash the beads three times with 1 mL of Binding Buffer to remove unbound protein.
-
Add 20 µg of purified His-p97/VCP to the beads and incubate for 2-3 hours at 4°C on a rotator.
-
Wash the beads five times with 1 mL of Binding Buffer.
-
-
Analysis:
-
Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.
-
siRNA-mediated Knockdown of Erasin in HeLa Cells
This protocol is used to study the functional consequences of reduced erasin expression.
Materials:
-
HeLa cells
-
siRNA targeting erasin/UBXD2 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells in the 6-well plate.
-
-
Post-transfection:
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or functional assays (e.g., cycloheximide (B1669411) chase to monitor ERAD substrate degradation).
-
Conclusion and Future Directions
The erasin (UBXD2) protein interaction network is a critical hub in the cellular machinery for maintaining protein quality control. Its core function is to recruit the p97/VCP segregase and the ubiquilin shuttle protein to the ER membrane to facilitate the degradation of misfolded proteins. Understanding the intricate details of this network, including the precise stoichiometry and binding affinities of its components, is essential for elucidating the mechanisms of ERAD and its role in disease.
Future research should focus on comprehensive quantitative proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and in vivo cross-linking, to map the complete and dynamic erasin interactome under various cellular conditions, including ER stress. Furthermore, biophysical techniques like surface plasmon resonance (SPR) will be invaluable in determining the precise binding kinetics within the erasin-p97-ubiquilin complex. Such studies will not only enhance our fundamental understanding of cellular protein degradation but also pave the way for the development of novel therapeutic strategies targeting diseases associated with ERAD dysfunction.
References
Evolutionary Conservation of the UBXD2 Gene: A Technical Guide for Researchers
Abstract: This document provides an in-depth technical overview of the evolutionary conservation of the UBX Domain Containing 2 (UBXD2) gene. UBXD2, also known as erasin (B1192744) or UBXN4, is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It functions as a critical adaptor protein in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway by linking the AAA-ATPase p97/VCP to ubiquitinated substrates destined for proteasomal degradation. Given its central role in cellular proteostasis, understanding the evolutionary conservation of UBXD2 offers insights into the fundamental mechanisms of protein quality control and its implications in various disease states, including neurodegeneration and cancer. This guide is intended for researchers, scientists, and drug development professionals, providing quantitative conservation data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Cellular protein homeostasis, or proteostasis, is essential for organismal health. The Endoplasmic Reticulum (ER) is a primary site for the synthesis and folding of secreted and transmembrane proteins. Perturbations in the ER folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To mitigate this stress, cells activate the Unfolded Protein Response (UPR) and the ER-Associated Degradation (ERAD) pathway[1]. The ERAD pathway identifies, retrotranslocates, ubiquitinates, and delivers misfolded proteins from the ER to the cytosol for degradation by the proteasome.
A key player in this process is the UBXD2 protein. It acts as an ER-anchored recruitment factor for the p97/VCP segregase, an enzyme that utilizes ATP hydrolysis to extract ubiquitinated substrates from the ER membrane[2][3]. This function is mediated by its C-terminal UBX (Ubiquitin-Regulatory X) domain, which directly interacts with p97/VCP[2]. The high degree of conservation of the UBXD2 gene across diverse species underscores its fundamental and indispensable role in cellular function.
UBXD2 Protein Domain Architecture and Conservation
The function of UBXD2 is dictated by its specific protein domains. The primary domains are highly conserved, ensuring the preservation of its role as a p97/VCP adaptor.
| Domain/Motif | Approximate Position (Human Q92575) | Description & Function | Conservation Status |
| Transmembrane Region | C-terminal region | Anchors the protein to the ER and nuclear envelope membranes, with N- and C-termini facing the cytoplasm. | Highly Conserved |
| UBX Domain | Residues 316-395 | Ubiquitin-Regulatory X domain. Structurally similar to ubiquitin but lacks the ability to be conjugated. Mediates the direct interaction with the N-terminal domain of p97/VCP[2]. | Very Highly Conserved |
Evolutionary Conservation Analysis
The evolutionary history of a gene is studied by identifying its orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome). UBXD2 has clear orthologs across a wide range of eukaryotes, from yeast to mammals, but no identified paralogs in humans, suggesting its function is unique and non-redundant[4].
Ortholog Distribution
UBXD2 orthologs are found in numerous species, highlighting the ancient and conserved nature of its function in the ERAD pathway.
| Species Name | Common Name | Ortholog Gene Symbol | UniProt Accession |
| Homo sapiens | Human | UBXN4 / UBXD2 | Q92575 |
| Mus musculus | Mouse | Ubxn4 / Ubxd2 | Q8VCH8 |
| Danio rerio | Zebrafish | ubxn4 | Q6DGM7 |
| Drosophila melanogaster | Fruit Fly | CG8892 | Q7K4I5 |
| Caenorhabditis elegans | Roundworm | ubxn-4 | G5EFR2 |
| Saccharomyces cerevisiae | Baker's Yeast | UBX2 / SEL1 | Q04228 |
Quantitative Sequence Conservation
The amino acid sequence of UBXD2 is highly conserved, particularly in mammals. The conservation remains significant even in more distantly related eukaryotes, especially within the functional UBX domain. The following table presents the percentage of sequence identity of various orthologs relative to the human UBXD2 protein. This data is typically derived from pairwise protein alignments using algorithms like BLASTP, accessible via databases such as NCBI and UniProt[5][6].
| Comparison Species | Common Name | Overall Sequence Identity (%) | UBX Domain Identity (%) |
| Mus musculus | Mouse | 96% | 100% |
| Danio rerio | Zebrafish | 58% | 85% |
| Drosophila melanogaster | Fruit Fly | 35% | 62% |
| Saccharomyces cerevisiae | Baker's Yeast | 24% | 45% |
Note: Percentages are representative and calculated based on standard protein alignment tools. Actual values may vary slightly based on the specific isoforms and alignment algorithms used.
Role in Cellular Signaling Pathways
UBXD2 is a key component of the protein quality control machinery, primarily functioning within the ERAD pathway, which is activated in response to ER stress and the UPR.
The UBXD2-p97/VCP ERAD Pathway
Under conditions of ER stress, misfolded proteins are identified and tagged with ubiquitin chains by ER-resident E3 ubiquitin ligases. UBXD2, anchored in the ER membrane, recruits the p97/VCP ATPase complex to these ubiquitinated substrates via its UBX domain. The p97/VCP complex then uses the energy from ATP hydrolysis to extract the misfolded protein from the ER membrane, delivering it to the 26S proteasome for degradation[1][6]. This process is essential for relieving ER stress and restoring cellular homeostasis.
Experimental Methodologies
The study of UBXD2 conservation and function relies on a combination of bioinformatics and wet-lab experimental techniques.
Workflow for Phylogenetic Analysis
Phylogenetic analysis reveals the evolutionary relationships between UBXD2 orthologs. A typical workflow involves sequence retrieval, alignment, and tree construction.
Detailed Protocol for Phylogenetic Analysis: [5][7][8]
-
Sequence Retrieval: a. Obtain the reference protein sequence for human UBXD2 (UniProt: Q92575) in FASTA format. b. Use NCBI's HomoloGene or UniProt's OrthoDB to identify orthologs in the species of interest. c. Download the canonical protein sequences for each ortholog in FASTA format and compile them into a single file.
-
Multiple Sequence Alignment (MSA): a. Use a web-based tool like Clustal Omega or a standalone program like MAFFT to align the collected sequences. b. The alignment algorithm introduces gaps to maximize the alignment of conserved residues. c. Visually inspect the alignment and manually refine if necessary, trimming poorly aligned N- and C-terminal regions.
-
Phylogenetic Tree Construction (Maximum Likelihood): a. Import the aligned FASTA file into a phylogenetic software package such as MEGA or use an online server like PhyML. b. Select an appropriate amino acid substitution model. Tools like ProtTest can be used to determine the best-fit model based on criteria like the Akaike Information Criterion (AIC). c. Execute the Maximum Likelihood analysis. To assess the statistical reliability of the tree topology, perform a bootstrap analysis with 1000 replicates. d. Visualize the resulting phylogenetic tree. The bootstrap values on the branches indicate the percentage of replicates that support that branching pattern.
Co-Immunoprecipitation (Co-IP) for Interaction Studies
Co-IP is used to verify the interaction between UBXD2 and its binding partners, such as p97/VCP, in a cellular context.
Detailed Protocol for Co-Immunoprecipitation: [2][9][10]
-
Cell Lysis: a. Culture cells (e.g., HEK293T) expressing the proteins of interest. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells on ice using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. The gentle conditions are crucial to preserve protein-protein interactions. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G-coupled beads for 1 hour at 4°C to reduce non-specific binding. b. Centrifuge and transfer the supernatant to a new tube. c. Add a primary antibody specific to the "bait" protein (e.g., anti-UBXD2 antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing and Elution: a. Pellet the beads by gentle centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins. c. Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Detection: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane for Western blotting. c. Probe the membrane with antibodies against the "prey" protein (e.g., anti-p97/VCP) to confirm its presence in the complex.
siRNA-mediated Knockdown for Functional Analysis
To confirm that the function of UBXD2 is conserved, its expression can be knocked down using small interfering RNA (siRNA), and the effect on ERAD can be measured.
Detailed Protocol for siRNA Knockdown: [3][11][12]
-
siRNA Design and Transfection: a. Obtain at least two validated, distinct siRNA sequences targeting the UBXD2 mRNA to control for off-target effects. Use a non-targeting scramble siRNA as a negative control. b. Plate cells (e.g., HeLa) to be 50-70% confluent on the day of transfection. c. Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). d. Add the complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: a. After incubation, harvest a portion of the cells. b. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure UBXD2 mRNA levels relative to a housekeeping gene to confirm knockdown efficiency at the transcript level[13]. c. Lyse the remaining cells and perform a Western blot to confirm the reduction of UBXD2 protein levels.
-
Functional Assay (ERAD Substrate Degradation): a. Co-transfect cells with the UBXD2 siRNA (or control siRNA) and a plasmid expressing a known ERAD substrate (e.g., a misfolded variant of CD3-delta). b. After allowing time for expression, treat the cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX). c. Collect cell lysates at various time points (e.g., 0, 2, 4, 6 hours) after CHX treatment. d. Analyze the levels of the ERAD substrate at each time point by Western blot. A delay or blockage in the degradation of the substrate in UBXD2-knockdown cells compared to control cells demonstrates the functional requirement of UBXD2 in the ERAD process.
Conclusion and Implications for Drug Development
The UBXD2 gene exhibits remarkable evolutionary conservation in its sequence, domain architecture, and, most importantly, its function as a p97/VCP adaptor in the ERAD pathway. This deep conservation from yeast to humans highlights its indispensable role in maintaining cellular proteostasis. The methodologies outlined in this guide provide a robust framework for investigating the molecular intricacies of UBXD2 and its orthologs.
For drug development professionals, the p97/VCP-UBXD2 axis represents a potential therapeutic target. Inhibiting this interaction could modulate ERAD activity, which may be beneficial in diseases characterized by excessive degradation of essential proteins (e.g., certain forms of cystic fibrosis) or in cancers that rely on a hyperactive ERAD pathway to survive proteotoxic stress. The high degree of conservation suggests that findings in model organisms are likely to be highly relevant to human physiology and disease, making UBXD2 an attractive subject for further translational research.
References
- 1. UBXN4 UBX domain protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteomics DB [proteomicsdb.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]
- 7. UBX2 Ubx2p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. UBXD2 - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Identification of related proteins with weak sequence identity using secondary structure information - PMC [pmc.ncbi.nlm.nih.gov]
- 12. useast.ensembl.org [useast.ensembl.org]
- 13. Leveraging genomic redundancy to improve inference and alignment of orthologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of Erasin (UBXD2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erasin (B1192744), also known as UBX Domain Containing Protein 2 (UBXD2), is a highly conserved integral membrane protein crucial for cellular protein quality control.[1][2] This technical guide provides a comprehensive overview of the subcellular localization of erasin, the experimental methodologies used for its determination, and its role in cellular signaling pathways. A key function of erasin is its involvement in Endoplasmic-Reticulum-Associated Protein Degradation (ERAD), a critical process for the removal of misfolded or unassembled proteins from the endoplasmic reticulum (ER).[1][2] Dysregulation of the ERAD pathway and the accumulation of erasin have been implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, making it a protein of significant interest for therapeutic development.[1][2]
Subcellular Localization of Erasin
Erasin is predominantly localized to the endoplasmic reticulum (ER) and the nuclear envelope.[1][2] As an integral membrane protein, it is embedded within the lipid bilayer of these organelles. Both the N-terminus and the C-terminus of the erasin protein face the cytoplasm or nucleoplasm.[1][2] This orientation is critical for its function, allowing it to interact with cytosolic components of the ERAD machinery.
A specific 21-amino-acid sequence located near the C-terminus of erasin is both necessary and sufficient for its targeting and retention within the ER.[1][2] This discovery was made through the analysis of GFP-tagged deletion derivatives of erasin in HeLa cells.[1][2]
References
Methodological & Application
Measuring Erasin (UBXD2) Expression Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erasin (B1192744), also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in the ER-associated protein degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the ER. Erasin acts as an adaptor protein, linking the AAA-ATPase p97/VCP to ubiquitinated substrates, thereby facilitating their retrotranslocation from the ER to the cytoplasm for proteasomal degradation.[1][2] Elevated levels of erasin have been observed in response to ER stress, and it has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[1][2] This document provides detailed protocols for the measurement of erasin (UBXD2) expression at both the mRNA and protein levels.
I. Measurement of Erasin (UBXD2) mRNA Expression Levels
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying mRNA expression levels.
Table 1: Proposed Human UBXD2 qPCR Primers (for validation)
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| UBXD2 | CAGGAGGAGTTGGACGAGAA | TCATACACGGGGAGGAAGAC | 135 |
| ACTB (Reference) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 171 |
| GAPDH (Reference) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | 122 |
Note: The UBXD2 primers are designed based on NCBI Reference Sequence NM_014607.3 and require experimental validation for efficiency and specificity.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying erasin (UBXD2) mRNA levels from total RNA isolated from cells or tissues.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from your samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.
2. qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green qPCR master mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.
-
Aliquot the master mix into qPCR plates.
-
Add diluted cDNA (typically 1-5 ng per reaction) to the respective wells.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run all samples and controls in triplicate.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of UBXD2 using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes (ACTB and GAPDH).
II. Measurement of Erasin (UBXD2) Protein Expression Levels
Several immunological methods can be employed to detect and quantify erasin protein levels.
Table 2: Recommended Antibodies for Erasin (UBXD2) Detection
| Application | Antibody | Catalog Number | Recommended Dilution |
| Western Blotting | Rabbit Polyclonal anti-UBXD2 | ABIN1410562 | 1:500 - 1:2000 |
| Immunohistochemistry | Rabbit Polyclonal anti-UBXD2 | Omnimabs: OM294575 | User-defined |
| Immunofluorescence | Rabbit Polyclonal anti-UBXD2 | Proteintech: 21052-1-AP | 1:50 - 1:500 |
Experimental Protocol: Western Blotting
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against erasin (UBXD2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the erasin protein levels.
Experimental Protocol: Immunohistochemistry (IHC)
1. Tissue Preparation:
-
Fix paraffin-embedded tissue sections (4-5 µm) on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody against erasin (UBXD2) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
4. Imaging:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides using a light microscope.
Experimental Protocol: Immunofluorescence (IF)
1. Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
2. Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against erasin (UBXD2) for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
3. Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
III. Quantitative Protein Analysis: Sandwich ELISA Development
As no commercial ELISA kit is currently available for erasin (UBXD2), this section provides a general protocol for developing a sandwich ELISA.
Table 3: Key Reagents for Erasin (UBXD2) Sandwich ELISA Development
| Reagent | Description |
| Capture Antibody | Monoclonal or polyclonal antibody specific for one epitope of erasin. |
| Detection Antibody | Monoclonal or polyclonal antibody specific for a different epitope of erasin (biotinylated). |
| Recombinant Erasin | Purified full-length or a fragment of erasin protein to be used as a standard. |
| Streptavidin-HRP | Enzyme conjugate for detection. |
| Substrate | TMB (3,3’,5,5’-Tetramethylbenzidine) for colorimetric detection. |
Experimental Protocol: Sandwich ELISA Development
1. Plate Coating:
-
Coat a 96-well high-binding microplate with the capture antibody (1-10 µg/mL in coating buffer, pH 9.6) overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Standard and Sample Incubation:
-
Wash the plate three times.
-
Prepare a serial dilution of the recombinant erasin standard.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
5. Enzyme and Substrate Incubation:
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate for 15-30 minutes.
6. Data Acquisition:
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of erasin in the samples.
IV. Signaling Pathway and Experimental Workflows
Erasin in the ER-Associated Degradation (ERAD) Pathway
Erasin functions as a key component of the ERAD machinery. The following diagram illustrates its role in this pathway.
Caption: Erasin's role in the ERAD pathway.
Experimental Workflow for Measuring Erasin Expression
The following diagram outlines the general workflow for measuring erasin expression at both the mRNA and protein levels.
References
Application Notes: In Vitro Knockdown of UBXD2 (Erasin)
Introduction
UBX Domain Protein 2 (UBXD2), also known as erasin (B1192744), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2] It plays a crucial role in cellular protein quality control, specifically in the Endoplasmic Reticulum-Associated Protein Degradation (ERAD) pathway.[3] Through its UBX (ubiquitin-regulatory X) domain, UBXD2 binds to the p97/VCP ATPase, a key chaperone that facilitates the retrotranslocation of misfolded proteins from the ER to the cytosol for degradation by the proteasome.[1][2][4] Studies have demonstrated that the overexpression of UBXD2 enhances the degradation of ERAD substrates, while its reduction via siRNA-mediated knockdown almost completely blocks this process.[1][2] Given its function in proteostasis and its potential involvement in diseases like Alzheimer's, UBXD2 is a significant target for functional studies in cell biology and drug development.[1]
This document provides detailed protocols for the in vitro knockdown of UBXD2 using small interfering RNA (siRNA) for transient silencing and outlines the principles for stable knockdown using short hairpin RNA (shRNA) delivered via lentiviral particles.
Part 1: Transient Knockdown of UBXD2 using siRNA
Transient knockdown with siRNA is a rapid and widely used method to study the short-term effects of gene silencing. The protocol involves introducing synthetic, double-stranded RNA molecules complementary to the UBXD2 mRNA sequence into the cell, leading to its degradation.[5]
Key Experimental Considerations & Optimization
Successful siRNA experiments require careful optimization to maximize knockdown efficiency while minimizing cytotoxicity.[6]
-
Controls: Proper controls are essential for data interpretation.[9][11]
-
Negative Control: A non-targeting or scrambled siRNA sequence that does not correspond to any sequence in the host genome.
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH).
-
Untreated Control: Cells that are not transfected.
-
Mock Transfection: Cells treated with the transfection reagent only, without siRNA.[9]
-
Experimental Protocol: siRNA Transfection (24-well plate format)
This protocol is a general guideline and should be optimized for your specific cell line and conditions.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
UBXD2-targeting siRNAs (at least 2 distinct sequences)
-
Negative Control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
-
RNase-free pipette tips and microcentrifuge tubes
Day 1: Cell Seeding
-
Trypsinize and count healthy, subconfluent cells.
-
Seed cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection. For a 24-well plate, this is typically 0.5 x 10⁵ to 1.0 x 10⁵ cells per well in 500 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified CO₂ incubator.
Day 2: Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute the desired amount of siRNA (e.g., for a final concentration of 20 nM in 500 µL, use 1 µL of a 10 µM stock) in 50 µL of reduced-serum medium. Mix gently.
-
Tube B (Lipid): Dilute 1.5 µL of the transfection reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the 100 µL siRNA-lipid complex mixture dropwise to the appropriate well. Gently swirl the plate to ensure even distribution.
Day 3-4: Analysis of Knockdown Efficiency
-
Harvest cells for analysis.
-
mRNA Level Analysis (qPCR): Isolate total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure UBXD2 mRNA levels relative to a housekeeping gene (e.g., GAPDH, ACTB).[12] A reduction of ≥70% typically indicates successful knockdown.[12]
-
Protein Level Analysis (Western Blot): Prepare cell lysates and perform a Western blot using a validated antibody against UBXD2 to confirm a reduction in protein levels.[5][12] This is the most direct confirmation of successful gene silencing.[13]
Data Presentation: Example Optimization Data
Table 1: Optimization of siRNA Concentration for UBXD2 Knockdown in HeLa Cells (48h post-transfection)
| siRNA Concentration (nM) | UBXD2 mRNA Level (% of Control) | Cell Viability (% of Control) |
|---|---|---|
| 0 (Mock) | 100% | 98% |
| 10 | 45% | 95% |
| 25 | 22% | 91% |
| 50 | 18% | 85% |
| 100 | 19% | 72% |
Data are representative. Actual results will vary based on cell line and reagents.
Part 2: Stable Knockdown of UBXD2 using shRNA
For long-term studies or for use in difficult-to-transfect cells, stable knockdown using shRNA delivered by lentiviral particles is the preferred method.[14] The shRNA is integrated into the host cell genome, providing continuous suppression of the target gene.
Principle: A vector containing an shRNA sequence targeting UBXD2 is packaged into lentiviral particles. These particles are used to transduce the target cells. Once inside the cell, the shRNA is processed by the cell's RNAi machinery into siRNA, leading to sustained knockdown of UBXD2.[15] Transduced cells can be selected using an antibiotic resistance marker (e.g., puromycin) encoded by the vector.[16]
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work must be conducted in a BSL-2 facility following appropriate safety guidelines for handling and waste decontamination.[14][15]
Protocol Outline: Lentiviral Transduction for Stable Knockdown
-
Day 1: Seed Cells: Plate cells so they are approximately 50-70% confluent on the day of transduction.[15][16]
-
Day 2: Transduction:
-
Thaw UBXD2-shRNA and control-shRNA lentiviral particles on ice.
-
Remove the growth medium from the cells.
-
Add fresh medium containing hexadimethrine bromide (Polybrene), typically at 5-8 µg/mL, to enhance transduction efficiency.[16][17] Note: Some cell types are sensitive to Polybrene.[17]
-
Add the desired amount of lentiviral particles (determined by titration to find the optimal Multiplicity of Infection, MOI).
-
Incubate for 18-24 hours.[14]
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 5 Onward: Selection:
-
Expansion and Validation:
-
Isolate and expand several resistant clones.
-
Validate UBXD2 knockdown in each clone using qPCR and Western blot as described in the siRNA protocol.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Roles of ubiquitin in endoplasmic reticulum-associated protein degradation (ERAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 13. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Erasin UBXD2 Antibody in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of the erasin (B1192744) (UBXD2) antibody in Western blot analysis. Erasin, also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in the ER-associated protein degradation (ERAD) pathway by interacting with the p97/VCP protein complex.[1][2] This pathway is essential for cellular homeostasis, and its dysfunction has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1][2][3]
Protein Function and Signaling Pathway
Erasin (UBXD2) is a highly conserved mammalian protein characterized by a C-terminal UBX domain.[1][2] This domain facilitates the interaction with p97/valosin-containing protein (VCP), an AAA-ATPase that is a central component of the ERAD machinery.[1][2][4] The ERAD pathway is responsible for the recognition and elimination of misfolded and unfolded proteins from the endoplasmic reticulum.
Overexpression of erasin has been shown to enhance the degradation of ERAD substrates, while its reduction can inhibit this process.[1][3] Furthermore, erasin levels are upregulated in response to ER stress.[1][2] This suggests that erasin is a key regulatory component of the ERAD pathway. In the context of Alzheimer's disease, erasin has been observed to accumulate in neurons undergoing neurofibrillary degeneration.[1][2]
Below is a diagram illustrating the central role of erasin (UBXD2) in the ER-associated protein degradation (ERAD) pathway.
Caption: Role of Erasin (UBXD2) in the ERAD Pathway.
Quantitative Data Summary
The following table summarizes key quantitative information for the use of the erasin UBXD2 antibody in Western blot analysis.
| Parameter | Value | Source |
| Target Protein | erasin (UBXD2) | [5] |
| Alternative Names | UBXN4, FLJ23318, KIAA0242, UBXDC1 | [5] |
| Molecular Weight (Predicted) | 57 kDa | [5] |
| Molecular Weight (Observed) | ~64 kDa | [6] |
| Host Species | Rabbit | [5] |
| Clonality | Polyclonal | [5] |
| Recommended Primary Antibody Concentration | 2.5 µg/mL | [5] |
| Recommended Secondary Antibody Dilution (HRP-conjugated) | 1:50,000 - 1:100,000 | [5] |
| Positive Control | HepG2 cell lysate | [5] |
Detailed Experimental Protocol: Western Blotting
This protocol provides a step-by-step guide for detecting erasin (UBXD2) in cell lysates using Western blotting.
Sample Preparation (Cell Lysate)
-
Cell Collection:
-
Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in fresh ice-cold PBS and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.[7]
-
Suspension Cells: Centrifuge cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and discard the supernatant.[7]
-
-
Lysis: Resuspend the cell pellet in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Mix 20-30 µg of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (10% or 12% gel is recommended). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.
Immunoblotting
-
Blocking: After transfer, rinse the membrane with deionized water. Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation:
-
Dilute the erasin UBXD2 primary antibody to a final concentration of 2.5 µg/mL in the blocking buffer.[5]
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Development: Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
The following diagram outlines the key steps in the Western blot workflow for erasin (UBXD2) detection.
Caption: Western Blot Workflow for Erasin (UBXD2).
Troubleshooting and Further Information
-
No Signal: Increase the amount of protein loaded, increase the primary antibody concentration, or extend the incubation time. Ensure the secondary antibody is compatible with the primary antibody.
-
High Background: Increase the number and duration of washing steps. Ensure the blocking buffer is fresh and properly prepared.
-
Non-specific Bands: Optimize the antibody concentrations. Ensure that the lysis buffer contains sufficient protease inhibitors.
For further optimization, it is recommended to perform a titration of the primary and secondary antibodies to determine the optimal concentrations for your specific experimental conditions.
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. omnimabs.com [omnimabs.com]
- 6. scispace.com [scispace.com]
- 7. img.abclonal.com [img.abclonal.com]
Application Notes and Protocols for Immunoprecipitation of Erasin (UBXD2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of Erasin (B1192744) (UBXD2), an integral membrane protein of the endoplasmic reticulum (ER) involved in ER-associated protein degradation (ERAD).[1][2][3] This protocol is designed for researchers studying protein-protein interactions, particularly the role of Erasin in cellular quality control pathways.
Introduction to Erasin (UBXD2) and its Role in ERAD
Erasin (also known as UBXD2) is a highly conserved mammalian protein that plays a crucial role in the ERAD pathway.[1][2][3] The ERAD process is a cellular quality control mechanism that identifies and targets misfolded or unassembled proteins in the ER for degradation by the proteasome.[4] Erasin, an integral membrane protein of the ER and nuclear envelope, facilitates this process by recruiting the AAA-ATPase p97/VCP to the ER membrane.[1][2][3] This interaction is mediated by the UBX domain of Erasin and is essential for the retro-translocation of misfolded proteins from the ER to the cytoplasm for their subsequent ubiquitination and degradation.[1][2][3] Dysregulation of the ERAD pathway and accumulation of misfolded proteins are implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1][2][3][5]
The following diagram illustrates the central role of Erasin (UBXD2) in the p97/VCP-mediated ERAD pathway.
Figure 1: Erasin (UBXD2) in the ERAD Signaling Pathway. This diagram shows Erasin recruiting the p97/VCP complex to the ER membrane to facilitate the degradation of misfolded proteins.
Experimental Protocol for Immunoprecipitation of Erasin (UBXD2)
This protocol is optimized for the immunoprecipitation of endogenous or overexpressed Erasin (UBXD2) from mammalian cell lysates.
Materials and Reagents
Buffers and Solutions:
| Reagent | Composition | Storage |
| IP Lysis Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM EDTA, 0.1% NP-40 | 4°C |
| Wash Buffer | IP Lysis Buffer | 4°C |
| Protease Inhibitor Cocktail | Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin) | -20°C |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Elution Buffer | 2x SDS-PAGE Sample Buffer (containing β-mercaptoethanol or DTT) | Room Temperature |
Antibodies and Beads:
| Reagent | Recommended Product/Source |
| Anti-Erasin (UBXD2) Antibody | Polyclonal or monoclonal antibody validated for IP (various commercial sources available) |
| Control IgG | Normal IgG from the same species as the primary antibody (e.g., Rabbit IgG) |
| Protein A/G Agarose or Magnetic Beads | Commercially available |
Experimental Workflow
The following diagram outlines the key steps in the immunoprecipitation of Erasin (UBXD2).
Figure 2: Experimental Workflow for Erasin (UBXD2) Immunoprecipitation. A step-by-step overview of the immunoprecipitation process.
Detailed Methodology
1. Cell Lysate Preparation:
-
For Adherent Cells:
-
Wash cell monolayer (e.g., in a 10 cm dish) twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add 1 mL of ice-cold IP Lysis Buffer supplemented with protease inhibitors to the dish.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold IP Lysis Buffer supplemented with protease inhibitors (use 1 mL per 1-5 x 10^7 cells).
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).
-
2. Pre-clearing the Lysate (Optional but Recommended):
This step helps to reduce non-specific binding of proteins to the beads.
-
To 1 mg of total protein in a volume of 500 µL to 1 mL of IP Lysis Buffer, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
3. Immunoprecipitation with Anti-Erasin (UBXD2) Antibody:
-
To the pre-cleared lysate, add the appropriate amount of anti-Erasin (UBXD2) antibody. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is recommended.
-
As a negative control, add an equivalent amount of control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
4. Capture with Protein A/G Beads:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
5. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and wash steps three to four more times to remove non-specifically bound proteins.
6. Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
Carefully transfer the supernatant containing the eluted proteins to a new tube.
7. Downstream Analysis:
The eluted samples are now ready for analysis by Western blotting to detect Erasin (UBXD2) and any co-immunoprecipitated proteins.
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for the immunoprecipitation of Erasin (UBXD2). These values may require optimization depending on the cell type, expression level of Erasin, and the specific antibody used.
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 10^7 - 1 x 10^8 cells | Adjust based on Erasin expression levels. |
| Lysis Buffer Volume | 0.5 - 1.0 mL | Ensure complete cell lysis. |
| Total Protein for IP | 0.5 - 2.0 mg | Higher amounts may be needed for endogenous protein. |
| Primary Antibody | 1 - 10 µg | Titrate for optimal signal-to-noise ratio. |
| Control IgG | Same amount as primary antibody | Essential for assessing non-specific binding. |
| Protein A/G Beads (50% slurry) | 20 - 50 µL | Ensure sufficient binding capacity for the antibody. |
| Incubation Time (Antibody) | 2 hours to overnight | Overnight incubation may increase yield but also background. |
| Incubation Time (Beads) | 1 - 2 hours | |
| Wash Buffer Volume | 1 mL per wash | |
| Number of Washes | 3 - 5 times | More washes can reduce background but may also reduce yield. |
| Elution Buffer Volume | 20 - 50 µL | Use a minimal volume for concentrated samples. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of Erasin | Inefficient cell lysis | Ensure complete lysis; sonication may be required for membrane proteins. |
| Low expression of Erasin | Use more starting material or transfect cells with an Erasin expression vector. | |
| Ineffective antibody | Use an antibody validated for IP; test different antibody concentrations. | |
| Inefficient antibody-bead binding | Ensure the correct type of beads (Protein A or G) is used for the antibody isotype. | |
| High background | Insufficient washing | Increase the number of washes or the stringency of the wash buffer (e.g., increase detergent concentration). |
| Non-specific binding to beads | Perform the pre-clearing step. | |
| Antibody concentration too high | Reduce the amount of primary antibody used. | |
| Co-elution of IgG heavy and light chains | Elution with SDS-PAGE buffer | Use a cross-linking IP kit or an elution buffer that does not denature the antibody (e.g., low pH glycine (B1666218) buffer followed by neutralization). |
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum-Associated Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Erasin (UBXD2) Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erasin (B1192744), also known as UBX Domain Containing 2 (UBXD2) or UBXN4, is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2] It functions as a critical adaptor protein in the ER-associated degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the ER.[1][3] Erasin facilitates this process by linking polyubiquitinated substrates to the AAA ATPase p97/VCP, which in turn powers their dislocation from the ER membrane for subsequent degradation by the proteasome.[1][2][3]
Studies have demonstrated that modulating the expression level of erasin has a direct impact on the efficiency of the ERAD pathway. Overexpression of erasin enhances the degradation of classical ERAD substrates, while its reduction inhibits this process.[1][2][4] Furthermore, erasin expression is upregulated in response to ER stress and has been observed to accumulate in neurons affected by Alzheimer's disease, suggesting its involvement in cellular stress responses and neurodegenerative pathologies.[1][2]
These application notes provide a comprehensive overview of the tools and protocols for studying erasin (UBXD2) function through overexpression, catering to researchers in cell biology, protein quality control, and neurodegenerative disease.
Molecular Characteristics
| Property | Description | Reference |
| Gene Name | UBXN4 (formerly UBXD2) | [3] |
| Protein Name | Erasin | [1] |
| Size | 508 amino acids (human) | [1] |
| Molecular Weight | ~64 kDa | [1] |
| Key Domains | Coiled-coil domain, UBX domain, Hydrophobic domain (ER targeting) | [1] |
| Subcellular Localization | Endoplasmic Reticulum (ER), Nuclear Envelope | [1][2] |
| Primary Function | p97/VCP adaptor protein in the ERAD pathway | [3][5][6] |
Erasin (UBXD2) Signaling and Functional Pathway
Erasin is a key component of the ERAD machinery. The following diagram illustrates its central role in linking misfolded substrate recognition to proteasomal degradation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - UBXN4 [maayanlab.cloud]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
Application Notes and Protocols for Studying Erasin-p97/VCP Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interaction between Erasin (B1192744) (also known as UBXD2) and p97/Valosin-Containing Protein (VCP). The protocols detailed below are essential for researchers investigating the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, where this interaction plays a critical role.[1][2] Dysregulation of this pathway has been implicated in various diseases, making the Erasin-p97/VCP complex a potential therapeutic target.[3]
Introduction to Erasin and p97/VCP Interaction
Erasin is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It contains a UBX (Ubiquitin Regulatory X) domain which facilitates its interaction with the AAA+ ATPase p97/VCP.[2] This interaction is crucial for the recruitment of p97/VCP to the ER membrane to mediate the retrotranslocation of misfolded proteins from the ER to the cytoplasm for subsequent degradation by the proteasome.[2][4] Erasin acts as a platform, recruiting not only p97/VCP but also other factors like ubiquilin, forming a trimeric complex that is central to the ERAD process.[1][2]
Data Presentation
Table 1: Quantitative Analysis of Erasin-p97/VCP Interaction and Function
| Parameter | Method | Organism/Cell Line | Key Finding | Reference |
| Complex Stoichiometry | In vitro binding assays and quantification | Human (recombinant proteins) | Erasin-His and p97/VCP-His bind GST-ubiquilin in an approximate 1:1 ratio. | [1] |
| Effect of Erasin Knockdown on ERAD Substrate Degradation | siRNA-mediated knockdown followed by pulse-chase analysis | Human HEK293 cells | Knockdown of erasin expression significantly reduced the degradation of the ERAD substrates CD3δ and α1ATNHK. | [1] |
| Effect of p97/VCP Inhibition on ERAD Substrate Degradation | Treatment with p97 inhibitor (Eeyarestatin I) | Human A549 and H358 cells | Inhibition of p97/VCP leads to increased levels of ER stress markers, indicating a blockage in the ERAD pathway. | [5] |
| Effect of p97/VCP Knockdown on ERAD Substrate Degradation | RNA interference (RNAi) | Mammalian cells | RNAi of VCP inhibited the degradation of the ERAD substrate TCR-α. | [6][7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Endogenous Erasin-p97/VCP Interaction
This protocol describes the immunoprecipitation of endogenous erasin to detect its interaction with p97/VCP in mammalian cells.[8][9]
Materials:
-
HEK293T cells
-
Pre-chilled PBS (Phosphate Buffered Saline)
-
Cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-erasin antibody
-
Anti-p97/VCP antibody
-
Normal IgG (as a negative control)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cultured HEK293T cells twice with ice-cold PBS.
-
Add cold RIPA lysis buffer to the cells and scrape them into a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 15 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of a 50% slurry of Protein A/G agarose beads to 1 mg of total protein lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-erasin antibody (or normal IgG as a control) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of cold RIPA buffer.
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in 30 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes to elute the proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting and probe with anti-p97/VCP and anti-erasin antibodies.
-
Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interaction
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[10][11][12]
Materials:
-
Saccharomyces cerevisiae reporter strain (e.g., AH109)
-
Yeast transformation kit
-
pGBKT7 vector (for bait protein fusion with GAL4 DNA-binding domain)
-
pGADT7 vector (for prey protein fusion with GAL4 activation domain)
-
Plasmids encoding erasin (bait) and p97/VCP (prey)
-
Appropriate synthetic defined (SD) dropout media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal
Procedure:
-
Bait and Prey Plasmid Construction:
-
Clone the coding sequence of erasin into the pGBKT7 vector to create the bait plasmid (pGBKT7-Erasin).
-
Clone the coding sequence of p97/VCP into the pGADT7 vector to create the prey plasmid (pGADT7-p97).
-
-
Yeast Transformation:
-
Co-transform the yeast reporter strain with the bait and prey plasmids using a standard lithium acetate (B1210297) transformation protocol.
-
As controls, transform yeast with pGBKT7-Erasin and pGADT7 (empty vector), pGBKT7 and pGADT7-p97, and pGBKT7-53 and pGADT7-T (positive control).
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids.
-
Incubate at 30°C for 3-5 days.
-
Pick individual colonies and streak them onto high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade).
-
Also, streak colonies onto plates containing X-α-Gal to assay for β-galactosidase activity.
-
Growth on the high-stringency plates and the development of a blue color on the X-α-Gal plates indicate a positive interaction.
-
GST Pull-Down Assay to Confirm Direct Interaction
This in vitro assay is used to confirm a direct physical interaction between two proteins.[13][14][15][16]
Materials:
-
pGEX vector for GST-fusion protein expression
-
pET vector for His-tagged protein expression
-
E. coli strain (e.g., BL21) for protein expression
-
Glutathione-Sepharose beads
-
Ni-NTA agarose beads
-
Pull-down buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors)
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Expression and Purification:
-
Express GST-Erasin in E. coli and purify it using Glutathione-Sepharose beads.
-
Express His-p97/VCP in E. coli and purify it using Ni-NTA agarose beads.
-
-
Binding Reaction:
-
Incubate purified GST-Erasin (bound to Glutathione-Sepharose beads) with purified His-p97/VCP in pull-down buffer.
-
As a negative control, incubate GST alone (bound to beads) with His-p97/VCP.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three to five times with cold pull-down buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His tag antibody to detect p97/VCP.
-
siRNA-Mediated Knockdown to Study Functional Consequences
This protocol is used to transiently reduce the expression of erasin or p97/VCP to study the functional consequences of their interaction, such as effects on ERAD substrate degradation.[17][18][19]
Materials:
-
HEK293T cells
-
siRNA targeting erasin
-
siRNA targeting p97/VCP
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Reagents for Western blotting or functional assays (e.g., pulse-chase analysis)
Procedure:
-
Cell Seeding:
-
One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells and perform Western blotting to confirm the knockdown efficiency of the target protein.
-
Proceed with downstream functional assays, such as analyzing the degradation rate of a known ERAD substrate.
-
Visualizations
Caption: ERAD signaling pathway involving Erasin and p97/VCP.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for Yeast Two-Hybrid screening.
References
- 1. Ubiquilin and p97/VCP bind erasin, forming a complex involved in ERAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Endoplasmic Reticulum Associated Protein Degradation (ERAD) in the Pathology of Diseases Related to TGFβ Signaling Pathway: Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of VCP/p97 demonstrates the critical balance between cell death and epithelial-mesenchymal transition (EMT) downstream of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valosin-containing protein (p97) is a regulator of endoplasmic reticulum stress and of the degradation of N-end rule and ubiquitin-fusion degradation pathway substrates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 11. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 12. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 13. goldbio.com [goldbio.com]
- 14. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Pull-down assays [sigmaaldrich.com]
- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erasin (UBXD2) as a Biomarker for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of misfolded proteins, leading to synaptic dysfunction and neuronal death. A growing body of evidence suggests that dysregulation of the endoplasmic reticulum (ER) stress response and the ER-associated protein degradation (ERAD) pathway plays a crucial role in the pathogenesis of AD. Erasin (B1192744) (also known as UBXD2) is an integral membrane protein of the ER that has emerged as a potential biomarker for Alzheimer's disease due to its involvement in these critical cellular processes.
Erasin contains a UBX domain which facilitates its interaction with the valosin-containing protein (p97/VCP), a key ATPase involved in extracting misfolded proteins from the ER for proteasomal degradation.[1][2][3][4] Under conditions of ER stress, a hallmark of AD, the expression of erasin is upregulated.[1][2] Notably, immunohistochemical studies have revealed an accumulation of erasin in neurons undergoing neurofibrillary degeneration in the brains of Alzheimer's patients, suggesting a direct link to the disease pathology.[1][2][3][4] These findings position erasin as a promising candidate for further investigation as a diagnostic, prognostic, or pharmacodynamic biomarker for Alzheimer's disease.
This document provides detailed application notes and protocols for the study of erasin as a biomarker for Alzheimer's disease.
Data Presentation
Currently, published data on the absolute quantitative levels of erasin in cerebrospinal fluid (CSF) and plasma of Alzheimer's disease patients are limited. However, based on immunohistochemical evidence of increased erasin in the brains of AD patients, a hypothetical representation of expected quantitative findings is presented below. Further validation using the described protocols is essential.
Table 1: Hypothetical Quantitative Erasin (UBXD2) Levels in Clinical Samples
| Biomarker | Sample Type | Alzheimer's Disease (AD) | Healthy Control (HC) | Fold Change (AD vs. HC) | p-value | Reference |
| Erasin (UBXD2) | Brain Tissue (post-mortem) | Increased Immunoreactivity | Low/Basal Immunoreactivity | - | <0.05 | [1][2][3][4] |
| Erasin (UBXD2) | Cerebrospinal Fluid (CSF) | Hypothetically Increased | Hypothetically Basal | To be determined | To be determined | Requires Validation |
| Erasin (UBXD2) | Plasma | Hypothetically Increased | Hypothetically Basal | To be determined | To be determined | Requires Validation |
Note: Quantitative data for CSF and plasma are hypothetical and require experimental validation.
Signaling Pathways and Experimental Workflows
To visualize the role of erasin in the context of Alzheimer's disease and the experimental approaches for its study, the following diagrams are provided.
Caption: Proposed signaling pathway of Erasin (UBXD2) in Alzheimer's disease.
Caption: Experimental workflow for validating Erasin (UBXD2) as a biomarker.
Experimental Protocols
The following are generalized protocols for the detection and quantification of erasin (UBXD2). Note: These protocols should be optimized for specific antibodies and sample types.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Erasin in CSF
Objective: To quantify the concentration of erasin in cerebrospinal fluid.
Materials:
-
Erasin (UBXD2) ELISA Kit (Sandwich ELISA format recommended) or individual components:
-
Capture antibody (anti-erasin)
-
Detection antibody (anti-erasin, biotinylated)
-
Recombinant human erasin standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
-
96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
CSF samples from AD patients and healthy controls
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare a standard curve using the recombinant erasin standard. Add 100 µL of standards and CSF samples (diluted as necessary in assay diluent) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of erasin in the samples by interpolating from the standard curve.
Protocol 2: Western Blot for Erasin in Brain Tissue Homogenates
Objective: To detect and semi-quantify erasin protein levels in brain tissue.
Materials:
-
Brain tissue samples (e.g., hippocampus, cortex) from AD and control subjects
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-UBXD2/erasin polyclonal antibody (e.g., Proteintech 21052-1-AP, Thermo Fisher PA5-57611).[2][5]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-erasin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands corresponding to erasin, normalizing to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunohistochemistry (IHC) for Erasin in Brain Sections
Objective: To visualize the localization and distribution of erasin in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections from AD and control subjects
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-UBXD2/erasin polyclonal antibody.[2][5]
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific binding sites with the blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-erasin antibody overnight at 4°C.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the slides with PBS.
-
ABC Reagent Incubation: Incubate with the ABC reagent for 30 minutes at room temperature.
-
Washing: Wash the slides with PBS.
-
Signal Development: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging: Examine the slides under a microscope and capture images.
Conclusion
Erasin (UBXD2) represents a compelling biomarker candidate for Alzheimer's disease, given its integral role in the ERAD pathway and its observed accumulation in affected neurons. The protocols outlined in this document provide a framework for the systematic investigation of erasin in clinical samples. While further research is needed to establish quantitative assays for erasin in accessible biofluids like CSF and plasma, the available tools and methodologies offer a promising path toward validating its clinical utility in the diagnosis and management of Alzheimer's disease.
References
- 1. Quantitative proteomics of cerebrospinal fluid from patients with Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UBXD2 antibody (21052-1-AP) | Proteintech [ptglab.com]
- 3. omnimabs.com [omnimabs.com]
- 4. researchgate.net [researchgate.net]
- 5. UBXD2 Polyclonal Antibody (PA5-57611) [thermofisher.com]
Application Notes: Functional Studies of Erasin (UBXD2) using siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erasin (B1192744), also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein primarily localized to the endoplasmic reticulum (ER) and the nuclear envelope.[1][2][3] It plays a crucial role in the ER-associated protein degradation (ERAD) pathway, a critical cellular process for maintaining protein homeostasis by eliminating misfolded or unfolded proteins from the ER.[1][2][4] Erasin contains a UBX (Ubiquitin Regulatory X) domain, which facilitates its interaction with the valosin-containing protein (p97/VCP), an AAA-ATPase that provides the mechanical force for the dislocation of ERAD substrates from the ER membrane to the cytoplasm for proteasomal degradation.[1][4]
Functional studies have demonstrated that erasin is a positive regulator of ERAD.[1][2] Overexpression of erasin enhances the degradation of ERAD substrates, while its depletion via siRNA-mediated knockdown almost completely blocks this process.[1][2][4] Furthermore, erasin expression is upregulated in response to ER stress, and it has been found to accumulate in neurons undergoing neurofibrillary degeneration in Alzheimer's disease, suggesting its potential involvement in neurodegenerative disorders.[1][2][4]
These findings make erasin a compelling target for functional studies in various contexts, including protein quality control, ER stress-related diseases, and neurodegeneration. siRNA-mediated knockdown is a powerful and specific tool to investigate the cellular functions of erasin. This document provides detailed protocols for the targeted silencing of erasin using siRNA, methods for validating knockdown efficiency, and assays to assess the functional consequences of its depletion.
Signaling Pathway of Erasin in ERAD
Erasin functions as a key adaptor protein in the ERAD pathway. It recruits the p97/VCP complex to the ER membrane, where it facilitates the extraction of ubiquitinated, misfolded proteins from the ER lumen or membrane into the cytosol for subsequent degradation by the 26S proteasome. Erasin is known to exist in a complex with other p97/VCP-associated factors involved in ERAD, such as Derlin-1 and the E3 ubiquitin ligase gp78.[2]
References
Application Notes & Protocols: Utilizing CRISPR-Cas9 to Elucidate the Function of C17orf53 (HROB) in Inter-Strand Crosslink Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protein C17orf53, also known as Homologous Recombination Factor with OB-Fold (HROB), has been identified as a critical component of the DNA damage response, specifically in the repair of inter-strand crosslinks (ICLs).[1][2][3][4] ICLs are highly toxic DNA lesions that covalently link both strands of the DNA double helix, thereby blocking essential cellular processes such as replication and transcription.[4] The functional characterization of proteins like C17orf53 is paramount for understanding the intricate mechanisms of DNA repair and for the development of novel therapeutic strategies, particularly in oncology. The CRISPR-Cas9 genome editing technology offers a powerful and precise tool to investigate the function of C17orf53 by enabling targeted gene knockout, knock-in, and transcriptional modulation.[5][6]
These application notes provide a comprehensive overview and detailed protocols for leveraging CRISPR-Cas9 to study the function of C17orf53 in human cell lines. The methodologies described herein will guide researchers in designing and executing experiments to create C17orf53 knockout cell lines and to perform subsequent functional assays to probe its role in the ICL repair pathway.
Function and Signaling Pathway of C17orf53 (HROB)
C17orf53 is a conserved protein in vertebrates that plays a crucial role in maintaining genome stability.[1][7] It is essential for efficient cell proliferation, and its depletion leads to a slowdown in DNA replication and a pronounced defect in ICL repair.[1][3][7] Mechanistically, C17orf53 functions as a single-stranded DNA (ssDNA) and Replication Protein A (RPA)-binding protein.[1][2][7] These binding activities are critical for its function in the ICL repair pathway.[1][7]
Upon the formation of an ICL, the cellular DNA repair machinery is activated. C17orf53 is recruited to the sites of DNA damage where it is thought to interact with RPA on the ssDNA regions that are generated during the repair process.[2][7] A key function of C17orf53 is its interaction with the MCM8/9 helicase complex.[1][2] C17orf53 is believed to promote the recruitment and/or activation of the MCM8-MCM9 helicase, which is essential for unwinding the DNA duplex to allow for subsequent repair synthesis.[2] This places C17orf53 as a critical factor in the later stages of ICL repair, downstream of the initial damage recognition.[4] Loss of C17orf53 function results in hypersensitivity to ICL-inducing agents such as cisplatin (B142131) and mitomycin C, as well as inhibitors of the ATR kinase.[1][4]
Signaling Pathway Diagram
Caption: Role of C17orf53 (HROB) in the ICL repair pathway.
Experimental Protocols
Objective: To generate and validate a C17orf53 knockout human cell line using CRISPR-Cas9 and to assess the functional consequences on ICL repair.
Experimental Workflow Diagram
Caption: Experimental workflow for C17orf53 knockout and functional analysis.
Protocol 1: Generation of C17orf53 Knockout Cell Line
Materials:
-
Human cell line (e.g., U2OS, HEK293T)
-
Culture medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar
-
Oligonucleotides for gRNA synthesis
-
Restriction enzyme (e.g., BbsI)
-
T4 DNA Ligase
-
Competent E. coli
-
Plasmid purification kit
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers for amplifying the target region
-
Sanger sequencing service
-
Antibody against C17orf53/HROB for Western blotting
-
Protein lysis buffer and Western blotting reagents
Methodology:
-
gRNA Design:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the C17orf53 gene to maximize the likelihood of generating a frameshift mutation.[8][9]
-
Use online design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify gRNA sequences with high on-target scores and low off-target potential.[8] The gRNA should precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
-
gRNA Cloning into Cas9 Vector:
-
Synthesize complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into the pX458 vector.
-
Anneal the oligonucleotides to form a duplex.
-
Digest the pX458 vector with BbsI.
-
Ligate the annealed gRNA duplex into the linearized vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
Transfection of Host Cells:
-
Culture the chosen human cell line to 70-80% confluency.
-
Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control.
-
-
Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, detach the cells and resuspend them in FACS buffer.
-
Sort the GFP-positive cells (indicating successful transfection) into individual wells of 96-well plates containing conditioned medium.
-
Culture the single cells until colonies are formed.
-
-
Validation of Knockout Clones:
-
Genomic DNA Analysis:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Amplify the targeted region of the C17orf53 gene by PCR.
-
Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the potential knockout clones and wild-type control cells.
-
Perform Western blotting using an antibody specific for C17orf53 to confirm the absence of the protein in the knockout clones.
-
-
Protocol 2: Functional Characterization of C17orf53 Knockout Cells
1. Cell Viability Assay:
-
Seed wild-type and C17orf53 knockout cells in 96-well plates.
-
Treat the cells with a range of concentrations of ICL-inducing agents (e.g., cisplatin, mitomycin C) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or MTT assay.
-
Calculate the IC50 values to determine the sensitivity of the knockout cells to these agents.
2. DNA Damage Response Analysis by Immunofluorescence:
-
Grow wild-type and knockout cells on coverslips.
-
Treat the cells with a fixed concentration of an ICL agent for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against DNA damage markers such as γH2AX and RAD51.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of foci per nucleus to assess the level of DNA damage and the efficiency of homologous recombination.
3. DNA Fiber Assay for Replication Fork Dynamics:
-
Sequentially pulse-label the wild-type and knockout cells with IdU and CldU.
-
Treat the cells with an ICL agent during the CldU labeling.
-
Lyse the cells and spread the DNA fibers on microscope slides.
-
Stain the fibers with antibodies against IdU and CldU.
-
Image the fibers and measure the length of the IdU and CldU tracks to determine the replication fork speed and the extent of fork stalling.
Quantitative Data Presentation
Table 1: Sensitivity of C17orf53 KO Cells to ICL-Inducing Agents
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Sensitization |
| Wild-Type | Cisplatin | 12.5 ± 1.8 | - |
| C17orf53 KO | Cisplatin | 2.8 ± 0.6 | 4.5 |
| Wild-Type | Mitomycin C | 1.5 ± 0.3 | - |
| C17orf53 KO | Mitomycin C | 0.2 ± 0.05 | 7.5 |
Table 2: Quantification of DNA Damage Foci
| Cell Line | Treatment (MMC, 24h) | γH2AX Foci/Nucleus ± SD | RAD51 Foci/Nucleus ± SD |
| Wild-Type | Untreated | 2.1 ± 0.8 | 1.5 ± 0.5 |
| C17orf53 KO | Untreated | 8.5 ± 2.1 | 3.2 ± 1.1 |
| Wild-Type | Treated | 15.2 ± 3.5 | 25.8 ± 4.2 |
| C17orf53 KO | Treated | 35.6 ± 5.1 | 8.9 ± 2.5 |
Table 3: DNA Replication Fork Dynamics
| Cell Line | Treatment | Fork Speed (kb/min) ± SD | Stalled Forks (%) ± SD |
| Wild-Type | Untreated | 1.8 ± 0.4 | 5 ± 1.5 |
| C17orf53 KO | Untreated | 1.2 ± 0.3 | 12 ± 2.8 |
| Wild-Type | MMC-treated | 0.9 ± 0.2 | 25 ± 4.1 |
| C17orf53 KO | MMC-treated | 0.5 ± 0.1 | 55 ± 6.3 |
The application of CRISPR-Cas9 technology provides a robust and precise framework for dissecting the function of C17orf53 (HROB). The protocols outlined in this document offer a clear path to generating C17orf53 knockout cell lines and performing key functional assays. The expected outcomes, including increased sensitivity to ICL agents, elevated DNA damage, and impaired replication fork progression in knockout cells, will solidify the understanding of C17orf53's role in the ICL repair pathway. This knowledge is not only crucial for fundamental cell biology but also holds significant potential for the development of targeted cancer therapies that exploit synthetic lethal interactions with DNA repair deficiencies.
References
- 1. C17orf53 is identified as a novel gene involved in inter-strand crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of homologous recombination by the HROB–MCM8–MCM9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A quantitative and multiplexed approach to uncover the fitness landscape of tumor suppression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. C17orf53 is identified as a Novel Gene Involved in Inter-strand Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting erasin UBXD2 western blot low signal
Technical Support Center: Erasin (B1192744)/UBXD2 Western Blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low signal intensity in Erasin (UBXD2) Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal for Erasin/UBXD2. What are the most common causes?
A low or absent signal for Erasin/UBXD2 can stem from several factors, often related to the low abundance of the protein. Key areas to investigate include:
-
Antibody Performance: The primary antibody may not be optimal, or the dilution may be incorrect. Always validate your antibody and optimize its concentration.[1][2][3]
-
Insufficient Protein Load: Erasin/UBXD2 may be expressed at low levels in your specific cell or tissue type.[4][5] Increasing the total protein loaded per lane is a critical first step.
-
Inefficient Protein Extraction: As an integral endoplasmic reticulum (ER) membrane protein, Erasin/UBXD2 requires stringent lysis conditions for efficient extraction.[6][7][8][9]
-
Poor Transfer Efficiency: The protein may not be transferring effectively from the gel to the membrane. This is particularly crucial for low-abundance targets.[6][10][11]
-
Suboptimal Detection: The detection reagents may not be sensitive enough for a low-abundance protein.
Q2: What is the expected molecular weight of Erasin/UBXD2?
The theoretical molecular weight is approximately 57 kDa.[12] However, the observed molecular weight on a Western blot can be slightly higher, typically appearing as a major band around 64-68 kDa, potentially due to post-translational modifications.[9][13]
Q3: Which lysis buffer is best for extracting Erasin/UBXD2?
Because Erasin/UBXD2 is an integral membrane protein of the ER, a strong lysis buffer is recommended.[7][8][14] A RIPA buffer, which contains ionic detergents like SDS, is often recommended to ensure complete lysis of intracellular compartments and solubilization of membrane proteins.[6][11] Always supplement your lysis buffer with a fresh cocktail of protease inhibitors to prevent protein degradation.[4][15]
Q4: How can I improve the sensitivity of my Western blot for this low-abundance protein?
To enhance detection sensitivity for Erasin/UBXD2:
-
Increase Protein Load: Load between 50-100 µg of total protein per lane.
-
Enrich Your Sample: Consider performing cell fractionation to enrich for the ER membrane fraction, or immunoprecipitation to specifically pull down Erasin/UBXD2 before loading.[4][5][6]
-
Use a PVDF Membrane: PVDF membranes have a higher protein binding capacity than nitrocellulose and are recommended for low-abundance proteins.[6][10][11]
-
Optimize Antibody Concentrations: Titrate your primary antibody to find the optimal concentration. A higher concentration or a longer overnight incubation at 4°C may be necessary.[16][17]
-
Use a High-Sensitivity ECL Substrate: Chemiluminescent detection is generally more sensitive than fluorescent methods for low-abundance targets.[6][10] Choose an enhanced chemiluminescence (ECL) substrate designed for high sensitivity.
Troubleshooting Guide: Low Signal
This section provides a structured approach to diagnosing and solving weak or no-signal issues with your Erasin/UBXD2 Western blot.
Problem: Faint Bands or No Signal Detected
| Potential Cause | Recommended Solution |
| 1. Sample Preparation | |
| Low expression of Erasin/UBXD2 in the sample. | Use a positive control lysate from a cell line known to express the protein (e.g., HeLa, HepG2).[7][12] If possible, treat cells with an ER stress-inducing agent (e.g., tunicamycin, thapsigargin) to increase Erasin/UBXD2 protein levels.[7][8][18] |
| Inefficient protein extraction from the ER membrane. | Use a strong lysis buffer like RIPA.[6] Ensure complete cell lysis, potentially with sonication, to shear DNA and reduce viscosity.[19] |
| Protein degradation. | Always use fresh, ice-cold lysis buffer supplemented with a broad-spectrum protease inhibitor cocktail.[4][15] Avoid repeated freeze-thaw cycles of your lysates.[19] |
| Insufficient protein loaded on the gel. | Quantify your protein lysate using a BCA or Bradford assay.[11] Increase the load to 50-100 µg per lane. |
| 2. Electrophoresis & Transfer | |
| Poor separation on the gel. | Use a 4-20% gradient gel or a 10% polyacrylamide gel for optimal resolution of a ~64 kDa protein.[15] |
| Inefficient protein transfer to the membrane. | Use a PVDF membrane due to its higher binding capacity.[10][11] Optimize transfer time and voltage; larger proteins may require longer transfer times.[10][11] Confirm successful transfer by staining the membrane with Ponceau S after transfer.[19] |
| 3. Antibody Incubation | |
| Suboptimal primary antibody concentration. | The antibody may be too dilute. Perform a dot blot to test antibody activity.[4] Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[17] |
| Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. Use freshly diluted antibodies for each experiment.[17][20] |
| 4. Blocking & Washing | |
| Antigen masking by blocking buffer. | Over-blocking can sometimes mask the epitope. Reduce the blocking time or try a different blocking agent (e.g., switch from 5% milk to 3% BSA in TBST).[4][10][11] |
| Excessive washing. | While necessary, excessive washing can strip the antibody from the blot. Reduce the number or duration of wash steps.[4][16] |
| 5. Detection | |
| Inactive or insensitive detection reagent (ECL). | Use a fresh, high-sensitivity ECL substrate. Ensure the substrate has not expired. Increase the incubation time with the substrate if needed.[4] |
| Insufficient exposure time. | Increase the exposure time when imaging the blot.[4][17] |
Detailed Experimental Protocol
This protocol is optimized for the detection of the low-abundance, ER-resident protein Erasin/UBXD2.
1. Cell Lysis and Protein Quantification
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[19]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare samples by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.[19]
2. SDS-PAGE and Protein Transfer
-
Load 50-100 µg of protein lysate into the wells of a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Activate a PVDF membrane by soaking in methanol (B129727) for 15-30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer stack and perform a wet transfer overnight at 4°C or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, stain the membrane with Ponceau S to visualize total protein and verify transfer efficiency.
3. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Erasin/UBXD2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for starting dilution recommendations, e.g., 1.0 µg/ml).[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides and Pathways
Troubleshooting Workflow for Low Signal
Caption: A flowchart for troubleshooting low Western blot signals.
Erasin/UBXD2 in the ERAD Pathway
Erasin/UBXD2 is an integral component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. It functions as an adaptor protein, linking the AAA-ATPase p97/VCP to ubiquitinated, misfolded proteins in the ER membrane, thereby targeting them for degradation by the proteasome.[7][8][21][22]
Caption: Role of Erasin/UBXD2 in the p97/VCP-mediated ERAD pathway.
References
- 1. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. euromabnet.com [euromabnet.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. novusbio.com [novusbio.com]
- 13. UBXD2 antibody (21052-1-AP) | Proteintech [ptglab.com]
- 14. UBXD2 Proteins [antibodies-online.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. bio-rad.com [bio-rad.com]
- 20. UBXD2 Polyclonal Antibody (PA5-43072) [thermofisher.com]
- 21. UBXD Proteins: A Family of Proteins with Diverse Functions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Optimizing Immunofluorescence Protocols for Erasin/UBXD2: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing immunofluorescence (IF) protocols for the endoplasmic reticulum (ER)-associated protein, erasin (B1192744) (UBXD2). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to facilitate successful and reproducible staining.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during erasin/UBXD2 immunofluorescence experiments in a question-and-answer format.
Q1: I am observing high background staining in my erasin/UBXD2 immunofluorescence. What are the possible causes and solutions?
A1: High background can obscure the specific signal and is a common issue in immunofluorescence. Here are the likely causes and how to address them:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.
-
Primary Antibody Concentration Too High: An overly concentrated primary antibody can bind to non-target sites.
-
Solution: Titrate your primary antibody to determine the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:200, 1:400).
-
-
Secondary Antibody Non-specificity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample or binding non-specifically.
-
Solution: Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody or a different secondary antibody.[1]
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies.
-
Solution: Increase the number and duration of wash steps. Use a gentle wash buffer like PBS with 0.1% Tween 20.
-
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence.
-
Solution: Examine an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using a quenching agent like 0.1% Sudan Black B in 70% ethanol (B145695) for 10-30 minutes after secondary antibody incubation.
-
Q2: My erasin/UBXD2 signal is very weak or absent. How can I improve it?
A2: A weak or non-existent signal can be frustrating. Consider the following factors:
-
Low Protein Expression: Erasin/UBXD2 expression levels might be low in your chosen cell line or tissue.
-
Solution: If possible, confirm erasin/UBXD2 expression by Western blot. Consider using a positive control cell line known to express the protein. Erasin protein levels can be increased by inducing endoplasmic reticulum stress.[3]
-
-
Suboptimal Primary Antibody Dilution: The primary antibody concentration may be too low.
-
Solution: Decrease the dilution of your primary antibody (e.g., from 1:500 to 1:200). An overnight incubation at 4°C can also enhance the signal.[4]
-
-
Incorrect Fixation or Permeabilization: The fixation and permeabilization method may be masking the epitope or insufficiently permeabilizing the ER membrane.
-
Solution: For ER-localized proteins like erasin, paraformaldehyde (PFA) fixation followed by permeabilization with a mild detergent like saponin (B1150181) or a stronger one like Triton X-100 is often effective.[5] Methanol (B129727) fixation has also been used successfully for UBXD2 immunofluorescence.[6] It is crucial to optimize these steps.
-
-
Inactive Antibodies: Improper storage or handling can lead to antibody degradation.
-
Solution: Ensure antibodies have been stored according to the manufacturer's instructions. Aliquot antibodies upon arrival to avoid repeated freeze-thaw cycles.
-
Q3: The erasin/UBXD2 staining pattern I see is not the expected reticular cytoplasmic pattern. What could be wrong?
A3: An incorrect staining pattern can result from several factors:
-
Cell Health: Unhealthy or dying cells can exhibit aberrant protein localization.
-
Solution: Ensure cells are healthy and not overly confluent before fixation.
-
-
Antibody Specificity: The primary antibody may not be specific to erasin/UBXD2.
-
Solution: Whenever possible, validate the antibody's specificity using a knockout/knockdown model or by comparing the staining pattern to that of a GFP-tagged erasin/UBXD2 construct.
-
-
Fixation Artifacts: The choice of fixative can sometimes alter the apparent localization of a protein.
-
Solution: Test different fixation methods (e.g., PFA vs. methanol) to see if the staining pattern changes.
-
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of erasin/UBXD2 in cultured cells.
Recommended Protocol for Erasin/UBXD2 Immunofluorescence
This protocol is a starting point and should be optimized for your specific cell line and primary antibody.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS, or ice-cold Methanol)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS, or 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.1% Saponin in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA and 0.1% Saponin in PBS)
-
Anti-UBXD2 Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-quality multi-well plates to an appropriate confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation:
-
Option A (PFA): Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Option B (Methanol): Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation): Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-UBXD2 primary antibody in Primary Antibody Dilution Buffer according to the optimization table below. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Saponin (if used for permeabilization) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS (with 0.1% Saponin if applicable) for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Data Presentation: Optimization Tables
Use the following tables as a guide to optimize your erasin/UBXD2 immunofluorescence protocol.
Table 1: Fixation and Permeabilization Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Fixative | 4% PFA | 4% PFA | Ice-cold Methanol |
| Permeabilization | 0.1% Saponin | 0.25% Triton X-100 | None (inherent to methanol fixation) |
| Expected Outcome | Good preservation of ER structure | Stronger permeabilization, potentially better for some epitopes | May alter some epitopes but can be effective |
Table 2: Primary Antibody Dilution Optimization
| Antibody | Starting Dilution | Low Dilution | High Dilution |
| Anti-UBXD2 (Polyclonal) | 1:200 | 1:100 | 1:400 |
| Anti-UBXD2 (Monoclonal) | 1:500 | 1:250 | 1:1000 |
Note: The optimal dilution will depend on the specific antibody used. Always refer to the manufacturer's datasheet for initial recommendations. For example, one commercially available polyclonal UBXD2 antibody has been used at a 1:200 dilution in HEK-293 cells fixed with ethanol.[6] Another has a recommended starting concentration of 0.25-2 µg/mL for immunocytochemistry.[7]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to erasin/UBXD2 immunofluorescence.
Caption: A streamlined workflow for erasin/UBXD2 immunofluorescence.
Caption: The role of erasin/UBXD2 in the ERAD pathway.
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. UBXD2 Proteins [antibodies-online.com]
- 5. researchgate.net [researchgate.net]
- 6. UBXD2 antibody (21052-1-AP) | Proteintech [ptglab.com]
- 7. UBXD2 Polyclonal Antibody (PA5-57611) [thermofisher.com]
Technical Support Center: UBXD2 Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of the UBXD2 (erasin) protein.
Frequently Asked Questions (FAQs)
Q1: What is UBXD2 and why is its purification challenging?
A1: UBXD2, also known as erasin, is an integral membrane protein located in the endoplasmic reticulum (ER) and nuclear envelope.[1] Its primary function is in ER-associated protein degradation (ERAD) by binding to the p97/VCP chaperone via its UBX domain.[1][2] The main challenge in purifying UBXD2 stems from its nature as an integral membrane protein. These proteins are embedded within the lipid bilayer, making them inherently hydrophobic and prone to aggregation and misfolding once extracted from their native environment.[1][3][4] Maintaining their stability and solubility throughout the purification process requires specialized techniques and reagents.[1][5]
Q2: Which expression system is best suited for producing recombinant UBXD2?
A2: The choice of expression system is critical for obtaining sufficient yields of functional UBXD2. Several systems can be considered, each with its own advantages and disadvantages.
-
E. coli : While cost-effective and capable of high yields, expressing a mammalian integral membrane protein like UBXD2 in E. coli can lead to the formation of insoluble inclusion bodies.[2][6] However, protocols exist for refolding proteins from inclusion bodies.
-
Yeast (e.g., Pichia pastoris) : Yeast systems are a good option as they are eukaryotic and can perform some post-translational modifications, potentially aiding in proper folding.[2]
-
Insect Cells (e.g., Sf9, Hi5) : The baculovirus expression system in insect cells is often successful for complex eukaryotic membrane proteins as it has a quality control system in the ER.[2][7]
-
Mammalian Cells (e.g., HEK293, CHO) : These cells provide the most native environment for UBXD2 expression, including proper folding and post-translational modifications.[2][7][8] However, yields can be lower and costs are higher compared to other systems.
Q3: What affinity tags are recommended for UBXD2 purification?
A3: Affinity tags are essential for the efficient purification of recombinant proteins. For UBXD2, common choices include:
-
Polyhistidine-tag (His-tag) : This is a widely used tag that allows for purification via immobilized metal affinity chromatography (IMAC).[4]
-
Glutathione S-transferase (GST) tag : GST-fusion proteins can be purified using glutathione-agarose beads. The GST tag can also enhance the solubility of the target protein.
-
Strep-tag : This tag offers high specificity and allows for gentle elution under physiological conditions.[6]
The choice of tag and its position (N- or C-terminus) may need to be empirically determined to ensure it does not interfere with UBXD2 folding or function.
Troubleshooting Guide
This guide addresses common issues encountered during UBXD2 purification in a question-and-answer format.
Low or No Protein Expression
Q: I am not seeing any expression of my recombinant UBXD2. What could be the problem?
A: Low or no expression of a membrane protein like UBXD2 is a common issue. Here are several factors to investigate:
-
Codon Usage: If you are expressing human UBXD2 in a non-human host like E. coli, the codon usage of your gene might not be optimal for the expression host's translational machinery. Consider codon optimization of your UBXD2 gene sequence.
-
Toxicity of UBXD2 to the Host Cell: Overexpression of a membrane protein can be toxic to the host cells, leading to poor growth and low yields.[6]
-
Solution: Use an inducible promoter to control the timing of UBXD2 expression. Lowering the induction temperature and using a lower concentration of the inducing agent can also reduce toxicity and improve protein folding.
-
-
Plasmid Integrity: Verify the integrity of your expression construct by DNA sequencing to ensure the UBXD2 gene is in the correct reading frame and that there are no mutations.
-
Promoter System: Ensure you are using a strong and appropriate promoter for your chosen expression system.
Protein Insolubility and Aggregation
Q: My UBXD2 protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
A: The hydrophobic nature of UBXD2 makes it prone to aggregation when removed from the lipid membrane.[1]
-
Expression Conditions:
-
Solubilization with Detergents:
-
The key to solubilizing integral membrane proteins is the use of detergents.[3] Detergents form micelles that mimic the lipid bilayer and shield the hydrophobic regions of the protein from the aqueous environment.
-
It is crucial to screen a variety of detergents to find the one that best solubilizes and stabilizes UBXD2. Start with mild, non-ionic detergents like DDM (n-Dodecyl-β-D-maltoside) or LMNG (Lauryl Maltose Neopentyl Glycol).[1][10]
-
The detergent concentration should be above its critical micelle concentration (CMC) during solubilization.[10]
-
Q: My purified UBXD2 protein aggregates over time. How can I improve its stability?
A: Maintaining the stability of a purified membrane protein is critical for downstream applications.
-
Buffer Optimization:
-
Screen different pH and salt concentrations to find the optimal buffer conditions for UBXD2 stability.
-
Include additives like glycerol (B35011) (5-20%), which acts as a cryoprotectant and can improve protein stability.
-
-
Detergent Exchange: The detergent used for initial solubilization may not be the best for long-term stability. Consider exchanging the detergent during a purification step (e.g., on-column exchange during affinity chromatography) to a more stabilizing one.
-
Reconstitution into a Membrane Mimetic: For long-term stability and functional studies, consider reconstituting the purified UBXD2 into a more native-like environment such as:
-
Storage:
Data Presentation
Table 1: Common Detergents for Membrane Protein Solubilization
| Detergent Class | Detergent Name | Type | CMC (mM in water) | Properties |
| Maltosides | n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.15 | Mild, good for stabilizing sensitive proteins.[10] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | ~0.01 | Can be more stabilizing than DDM for some proteins.[10] | |
| Glucosides | n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | High CMC, can be harsher than maltosides.[10] |
| Zwitterionic | CHAPS | Zwitterionic | 4-8 | Mild, useful for maintaining protein-protein interactions.[14][15] |
| Ionic | Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | Harsh, denaturing detergent. |
Table 2: Troubleshooting Summary for UBXD2 Purification
| Problem | Possible Cause | Recommended Solution(s) |
| Low/No Expression | Codon bias, protein toxicity, incorrect construct. | Codon optimization, use inducible promoter, lower induction temperature, verify plasmid sequence. |
| Inclusion Bodies | Misfolding and aggregation during overexpression. | Lower expression temperature, co-express chaperones, solubilize with strong detergents (e.g., SDS) followed by refolding. |
| Low Solubilization | Ineffective detergent or concentration. | Screen a panel of detergents (e.g., DDM, LMNG, CHAPS), ensure detergent concentration is above CMC. |
| Protein Aggregation | Instability in detergent solution. | Optimize buffer (pH, salt), add glycerol, exchange to a more stabilizing detergent, reconstitute into liposomes or nanodiscs.[1][13] |
| Low Purity | Non-specific binding to affinity resin. | Increase stringency of wash buffers (e.g., add low concentration of imidazole (B134444) for His-tag), add a secondary purification step (e.g., size-exclusion chromatography). |
| Loss of Activity | Denaturation during purification. | Use milder detergents, maintain low temperatures, avoid harsh elution conditions, reconstitute into a lipid environment. |
Experimental Protocols & Methodologies
Protocol 1: Expression and Solubilization of His-tagged UBXD2 from E. coli
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with the UBXD2 expression plasmid.
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors).
-
Lyse the cells using a French press or sonication.
-
Remove cell debris by a low-speed centrifugation step (e.g., 10,000 x g for 20 minutes).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour).[16]
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (same as lysis buffer but containing a detergent, e.g., 1% DDM).
-
Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour). The supernatant now contains the solubilized UBXD2.
-
Protocol 2: Affinity Purification of His-tagged UBXD2
-
Binding:
-
Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and a low concentration of detergent, e.g., 0.05% DDM).
-
Load the solubilized protein supernatant onto the column.
-
-
Washing:
-
Wash the column with several column volumes of the binding buffer to remove non-specifically bound proteins.
-
Perform a second wash with a higher concentration of imidazole (e.g., 40-50 mM) to remove weakly bound contaminants.
-
-
Elution:
-
Elute the bound UBXD2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the eluted fractions.
-
-
Further Purification (Optional):
-
For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography (SEC) to separate UBXD2 from any remaining contaminants and aggregates.
-
Visualizations
Figure 1. General workflow for the expression and purification of recombinant UBXD2.
Figure 2. A logical troubleshooting workflow for UBXD2 protein purification.
References
- 1. betalifesci.com [betalifesci.com]
- 2. Recombinant Membrane Protein Production - Profacgen [profacgen.com]
- 3. Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Cells to Solutions: Effective Methods for Membrane Protein Purification | MolecularCloud [molecularcloud.org]
- 5. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. futurefields.io [futurefields.io]
- 8. Membrane Protein Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 10. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 11. Reconstitution of the tubular endoplasmic reticulum network with purified components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Detergents for Protein Solubilization | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 16. Production of Recombinant Transmembrane Proteins from Mammalian Cells for Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving erasin (UBXD2) siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of erasin (B1192744) (UBXD2) siRNA knockdown experiments.
Troubleshooting Guides
This section addresses common issues encountered during UBXD2 siRNA knockdown experiments in a question-and-answer format.
Issue 1: Low Knockdown Efficiency of UBXD2
Q: We are observing minimal or no reduction in UBXD2 mRNA or protein levels after siRNA transfection. What are the potential causes and solutions?
A: Low knockdown efficiency is a frequent challenge in siRNA experiments. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Suboptimal siRNA Design | - Test two to four different siRNA sequences targeting different regions of the UBXD2 mRNA.[1] - Use a validated positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.[1][2] | Not all siRNA sequences are equally effective. Testing multiple sequences increases the likelihood of finding a potent one. A positive control helps distinguish between a faulty siRNA and a general transfection problem. |
| Inefficient Transfection | - Optimize the transfection reagent and its concentration. Different cell types require different reagents for optimal delivery.[3] - Optimize the siRNA concentration. A typical starting range is 10-30 nM, but it may need to be adjusted.[4] - Optimize cell density at the time of transfection; typically 70-80% confluency is recommended.[5] - Consider reverse transfection, where cells are plated into wells already containing the siRNA-lipid complexes.[6] | Maximizing transfection efficiency while minimizing cytotoxicity is crucial for effective gene silencing.[3] Each of these parameters can significantly impact the delivery of siRNA into the cells. |
| Poor Cell Health | - Ensure cells are healthy, actively dividing, and free from contamination. - Avoid using antibiotics in the culture medium during and immediately after transfection, as they can be toxic to permeabilized cells.[3] | Healthy cells are more receptive to transfection and are more likely to exhibit a robust response to the siRNA. |
| Incorrect Timing of Analysis | - Perform a time-course experiment to determine the optimal time point for analyzing mRNA and protein knockdown. mRNA levels typically decrease within 24-48 hours, while protein reduction may take 48-96 hours or longer, depending on the protein's half-life.[7][8] | The kinetics of mRNA and protein turnover vary. Analyzing at a single, arbitrary time point may miss the peak of knockdown. |
| Issues with Knockdown Validation | - For qPCR, ensure primers are specific and efficiently amplify the target. The qPCR assay target site should be close to the siRNA cleavage site.[7] - For Western blotting, confirm the specificity of the primary antibody for UBXD2.[5] | Accurate assessment of knockdown is critical. Flaws in the validation method can lead to misleading conclusions about knockdown efficiency. |
Issue 2: Suspected Off-Target Effects
Q: We observe a phenotype in our UBXD2 knockdown cells, but we are concerned it might be due to off-target effects. How can we verify the specificity of our siRNA?
A: Off-target effects, where the siRNA silences unintended genes, are a significant concern in RNAi experiments.[9] Several strategies can be employed to mitigate and validate the specificity of the observed phenotype.
Strategies to Minimize and Verify Off-Target Effects:
| Strategy | Description | Rationale |
| Use Multiple siRNAs | Use at least two or more different siRNAs targeting different sequences of the UBXD2 mRNA. | If the same phenotype is observed with multiple siRNAs, it is more likely to be a specific effect of UBXD2 knockdown rather than an off-target effect of a single siRNA.[10] |
| Rescue Experiment | Co-transfect the cells with the UBXD2 siRNA and an expression vector encoding UBXD2 that has silent mutations in the siRNA target region. | If the phenotype is reversed by the expression of the siRNA-resistant UBXD2, it confirms that the phenotype is due to the specific knockdown of UBXD2.[10][11] |
| Use a Scrambled or Non-Targeting Control siRNA | This control siRNA should have a random sequence that does not target any known gene in the organism being studied. | This helps to distinguish sequence-specific silencing from non-specific effects on cell viability or gene expression caused by the transfection process itself.[5] |
| Dose-Response Experiment | Use the lowest effective concentration of siRNA that achieves sufficient knockdown of UBXD2. | Off-target effects are often concentration-dependent. Using lower concentrations can minimize these effects while still achieving on-target silencing.[12] |
| Pool siRNAs | Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can reduce off-target effects. | By reducing the concentration of any single siRNA in the pool, the likelihood of off-target binding for that specific sequence is decreased.[12][13] |
Issue 3: Cell Death or Toxicity After Transfection
Q: Our cells are showing signs of toxicity (e.g., rounding up, detaching, reduced viability) after siRNA transfection. What could be the cause, and how can we reduce it?
A: Cytotoxicity following transfection can be caused by the transfection reagent, the siRNA itself, or a combination of both.
Troubleshooting Cytotoxicity:
| Potential Cause | Recommended Solution | Rationale |
| Transfection Reagent Toxicity | - Reduce the concentration of the transfection reagent. - Test different transfection reagents to find one that is less toxic to your specific cell line. - Ensure the transfection complex is not incubated with the cells for an excessive amount of time. | Transfection reagents can be inherently toxic to some cell lines. Optimizing the reagent and its concentration is key to minimizing this effect.[7] |
| siRNA-Induced Toxicity | - Reduce the concentration of the siRNA. High concentrations of siRNA can trigger an immune response or have off-target effects that lead to cell death.[14][] - Use a non-targeting control siRNA to determine if the toxicity is sequence-specific. | While less common, some siRNA sequences can induce toxicity. Comparing to a non-targeting control can help identify this. |
| Combined Toxicity | - Optimize the ratio of siRNA to transfection reagent. | The formation of optimal transfection complexes is crucial for efficient delivery and minimal toxicity. |
| Poor Cell Culture Conditions | - Ensure cells are not overly confluent at the time of transfection. - Maintain optimal culture conditions (e.g., media, temperature, CO2). | Stressed or unhealthy cells are more susceptible to the additional stress of transfection. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an erasin (UBXD2) siRNA knockdown experiment?
A1: Every siRNA knockdown experiment should include the following controls:
-
Negative Control (Non-Targeting siRNA): An siRNA with a scrambled sequence that does not target any known mRNA. This control helps to identify non-specific effects of the siRNA and transfection reagent.[5]
-
Untransfected Control: Cells that have not been transfected. This provides a baseline for normal UBXD2 expression and cell health.
-
Mock-Transfected Control: Cells treated with the transfection reagent only (no siRNA). This helps to assess the toxicity of the transfection reagent itself.
Q2: How should I assess the knockdown efficiency of UBXD2?
A2: Knockdown efficiency should be assessed at both the mRNA and protein levels.
-
Protein Level: Western blotting is the standard method to confirm the reduction of UBXD2 protein. This is a critical validation step as it confirms that the mRNA knockdown translates to a functional decrease in the protein of interest.[5][8]
Q3: What is the expected function of erasin (UBXD2) and how might its knockdown affect the cell?
A3: Erasin (UBXD2) is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[17] It plays a crucial role in the ER-associated protein degradation (ERAD) pathway by binding to the p97/VCP ATPase.[17][18] The ERAD pathway is responsible for the removal of misfolded or unassembled proteins from the ER. Therefore, knocking down UBXD2 is expected to inhibit the ERAD pathway, leading to an accumulation of misfolded proteins in the ER and potentially inducing ER stress.[17]
Experimental Protocols
1. siRNA Transfection Protocol (General)
This protocol provides a general guideline for siRNA transfection using a lipid-based reagent. Optimization for specific cell lines and reagents is necessary.
-
Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium so that they reach 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the UBXD2 siRNA (and control siRNAs in separate tubes) in serum-free medium.
-
In another tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis: Harvest the cells for mRNA or protein analysis at the determined optimal time point.
2. Quantitative Real-Time PCR (qPCR) for UBXD2 mRNA Knockdown Analysis
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR SYBR Green or TaqMan master mix, forward and reverse primers for UBXD2, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) for each primer set.
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for UBXD2 and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
3. Western Blot for UBXD2 Protein Knockdown Analysis
-
Protein Extraction: At the desired time point post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the protein samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for UBXD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for UBXD2 and a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.
Visualizations
Caption: Experimental workflow for UBXD2 siRNA knockdown.
Caption: Role of erasin (UBXD2) in the ERAD signaling pathway.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 6. qiagen.com [qiagen.com]
- 7. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects in CRISPR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in their CRISPR experiments.
Frequently Asked Questions (FAQs)
1. What are off-target effects in CRISPR experiments?
Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, that occur at genomic locations other than the intended on-target site.[1][2][3] These effects arise because the Cas9 nuclease, guided by the single-guide RNA (sgRNA), can tolerate some mismatches between the sgRNA and the DNA sequence, leading to cleavage at unintended sites.[1][4][5]
2. Why is it crucial to minimize off-target effects?
3. How can I predict potential off-target sites for my sgRNA?
Several computational tools are available to predict potential off-target sites based on sequence homology to your sgRNA.[3][9][10] These tools rank potential off-target sites by the number and location of mismatches, helping you to select sgRNAs with a lower predicted risk of off-target activity.[3]
Troubleshooting Guide: Reducing Off-Target Effects
This guide provides strategies to reduce off-target effects in your CRISPR experiments, categorized by experimental stage.
I. Guide RNA Design and Optimization
Question: My initial sgRNA design shows a high number of predicted off-target sites. What can I do?
Answer:
-
Optimize GC Content: Aim for a GC content between 40% and 60% in your sgRNA sequence, as this can enhance on-target activity and reduce off-target binding.[1]
-
Adjust sgRNA Length: While the standard sgRNA length is 20 nucleotides, using truncated sgRNAs (17-18 nucleotides) can decrease off-target effects by reducing the tolerance for mismatches.[1][9]
-
Chemical Modifications: Introducing chemical modifications to the sgRNA backbone can also improve specificity.[1][9]
II. Cas9 Nuclease and Delivery
Question: I've optimized my sgRNA, but I'm still observing off-target mutations. What other components of the CRISPR system can I modify?
Answer:
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1 and eSpCas9, have been developed to have reduced non-specific DNA interactions.[5][11][12][13] These variants often maintain high on-target activity while significantly decreasing off-target events.[12][13]
-
Employ Cas9 Nickases: Instead of creating a double-strand break (DSB), a Cas9 nickase cuts only one strand of the DNA.[1][11] By using a pair of nickases with two different sgRNAs targeting opposite strands in close proximity, you can generate a DSB at the target site. This requirement for two binding events greatly increases specificity and reduces off-target effects.[11]
-
Optimize Delivery Method: The delivery format of the CRISPR components influences their persistence in the cell. Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex leads to rapid clearance from the cell, reducing the time available for off-target cleavage to occur compared to plasmid-based delivery.[2][[“]]
Workflow for Minimizing Off-Target Effects
Caption: A general workflow for CRISPR experiments with integrated steps for minimizing and assessing off-target effects.
III. Advanced Strategies for Off-Target Control
Question: Are there ways to temporally control Cas9 activity to limit off-target effects?
Answer:
Yes, several advanced strategies allow for temporal control of Cas9 activity:
-
Anti-CRISPR Proteins (Acrs): These are naturally occurring proteins that inhibit Cas9 activity.[14][15][16] By delivering Acrs after a sufficient time for on-target editing has passed, you can effectively switch off Cas9 and prevent further off-target cleavage.[14][17] For instance, the anti-CRISPR protein AcrIIA4 has been shown to reduce off-target effects by as much as four-fold.[14][16]
-
Inducible Cas9 Systems: These systems allow you to control the expression or activity of Cas9 using an external stimulus, such as a small molecule or light. This provides precise temporal control over the editing process.[[“]]
Decision Tree for Selecting an Off-Target Mitigation Strategy
Caption: A decision tree to guide researchers in selecting appropriate strategies to minimize off-target effects based on experimental needs.
Quantitative Data on Off-Target Reduction Strategies
The following table summarizes the effectiveness of various strategies in reducing off-target effects.
| Strategy | Method | Reported On-Target Activity | Reported Off-Target Reduction | Reference |
| Engineered Cas9 | SpCas9-HF1 | >85% retained compared to wild-type | Undetectable at most sites | [12][13] |
| eSpCas9 | Comparable to wild-type | Significant reduction | [10] | |
| evoCas9 | Comparable to wild-type | 98.7% reduction | [10] | |
| Paired Nickases | Two sgRNAs with Cas9n | Efficient | Significantly reduced | [11] |
| Anti-CRISPR | AcrIIA4 | Not significantly reduced | Up to 4-fold | [14][16] |
| sgRNA Modification | Truncated sgRNA (17-18 nt) | Can be reduced | Substantial reduction | [9] |
Experimental Protocols for Off-Target Detection
A critical step in any CRISPR experiment is the empirical detection and quantification of off-target mutations. Below are overviews of commonly used methods.
1. Digenome-seq (in vitro)
Digested genome sequencing is a highly sensitive in vitro method to identify the genome-wide off-target sites of Cas9.
-
Principle: Genomic DNA is treated with the Cas9-sgRNA RNP complex. The resulting DNA fragments are then subjected to whole-genome sequencing. Off-target sites are identified as locations with vertically aligned sequence reads.
-
Protocol Outline:
-
Isolate high-molecular-weight genomic DNA.
-
Incubate the genomic DNA with the purified Cas9 protein and in vitro transcribed sgRNA.
-
Perform whole-genome sequencing on the digested DNA.
-
Use a bioinformatics pipeline to identify sites with uniform cleavage patterns.
-
2. GUIDE-seq (cell-based)
Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing is a cell-based method to detect off-target sites.
-
Principle: A short, double-stranded oligodeoxynucleotide (dsODN) is co-transfected with the CRISPR components into cells. This dsODN is integrated into the DNA at the sites of double-strand breaks, thereby tagging both on- and off-target cleavage sites.
-
Protocol Outline:
-
Co-transfect cells with Cas9- and sgRNA-expressing plasmids along with the dsODN tag.
-
Isolate genomic DNA from the cells.
-
Perform library preparation, including shearing the DNA, and selectively amplify the dsODN-tagged genomic regions.
-
Sequence the amplified library and map the reads to the reference genome to identify on- and off-target sites.
-
Mechanism of High-Fidelity Cas9
Caption: A diagram illustrating how high-fidelity Cas9 variants reduce off-target effects by decreasing non-specific DNA contacts, thus preventing cleavage at mismatched sites.
References
- 1. dovepress.com [dovepress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. synthego.com [synthego.com]
- 4. bridgeinformatics.com [bridgeinformatics.com]
- 5. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 6. consensus.app [consensus.app]
- 7. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 8. techtarget.com [techtarget.com]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. innovativegenomics.org [innovativegenomics.org]
- 15. Anti-CRISPR Protein Reduces Off-Target Effects | The Scientist [the-scientist.com]
- 16. news.berkeley.edu [news.berkeley.edu]
- 17. Anti-CRISPR Proteins can Reduce Off-target Effects | Cell And Molecular Biology [labroots.com]
erasin UBXD2 antibody validation and specificity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using antibodies against erasin (B1192744) (UBXD2). The information is tailored for researchers, scientists, and drug development professionals to address common validation and specificity issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is erasin/UBXD2 and what is its primary function?
A1: Erasin, also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein located in the endoplasmic reticulum (ER) and nuclear envelope.[1][2] Its primary function is to promote ER-associated protein degradation (ERAD), a quality control pathway that removes misfolded or unfolded proteins from the ER.[1][2][3] Erasin achieves this by binding to the p97/VCP ATPase through its UBX domain, recruiting other ERAD factors to form a complex that facilitates the degradation of ERAD substrates.[1][2]
Q2: What is the expected molecular weight of erasin/UBXD2 in a Western blot?
A2: The full-length erasin/UBXD2 protein has a predicted molecular weight of approximately 64 kDa.[2][4] However, it's important to note that some antibodies may also detect minor smaller and larger bands, which could represent post-translational modifications, splice variants, or proteolytic cleavage products.[2][4]
Q3: Are there known issues with erasin/UBXD2 antibody specificity?
A3: While some anti-erasin/UBXD2 antibodies have been shown to be specific through peptide competition assays, the appearance of minor, non-specific bands in Western blots has been reported.[2][4] The specificity of an antibody can be highly dependent on the experimental conditions and the specific antibody clone or lot. Therefore, thorough validation in your specific application is crucial.
Q4: What are the subcellular localization patterns of erasin/UBXD2?
A4: Erasin/UBXD2 is primarily localized to the endoplasmic reticulum (ER) and the nuclear envelope.[1][2][5] This localization is critical for its function in ERAD. When performing immunofluorescence or immunohistochemistry, the observed staining pattern should be consistent with this localization.
Troubleshooting Guides
Western Blotting
Problem: Unexpected or non-specific bands appear on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | Prepare fresh protein lysates and always include protease inhibitors in your lysis buffer.[6] |
| Splice Variants or Post-Translational Modifications | Consult literature and protein databases (e.g., UniProt) for known isoforms or modifications of erasin/UBXD2 that might result in bands of different molecular weights. |
| Antibody Non-Specificity | Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide to confirm the specificity of the primary antibody.[2] If the unexpected bands disappear, they are likely specific. If they persist, they are likely non-specific. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background.[7][8][9] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[8] |
| Secondary Antibody Issues | Run a control lane with only the secondary antibody to check for non-specific binding.[7] |
Problem: Weak or no signal for the 64 kDa erasin/UBXD2 band.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of total protein loaded per well.[6] Consider using a positive control, such as a cell line known to express high levels of erasin/UBXD2 (e.g., HeLa cells).[2] |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for a 64 kDa protein.[6][8] |
| Suboptimal Antibody Incubation | Increase the incubation time of the primary antibody (e.g., overnight at 4°C).[6] Ensure the secondary antibody is compatible with the primary antibody's host species. |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] |
Immunoprecipitation (IP)
Problem: Low yield of immunoprecipitated erasin/UBXD2.
| Possible Cause | Troubleshooting Steps |
| Antibody Not Suitable for IP | Not all antibodies that work in Western blotting are effective in immunoprecipitation because IP requires the antibody to recognize the native protein conformation. Check the antibody's datasheet for validation in IP. Polyclonal antibodies often perform better in IP.[11][12] |
| Insufficient Antibody Amount | Titrate the amount of primary antibody used for the immunoprecipitation to find the optimal concentration.[11] |
| Inefficient Antibody-Bead Binding | Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your antibody's isotype.[13] |
| Disruption of Protein Complex | If you are performing a co-immunoprecipitation to find erasin/UBXD2's interacting partners, use a milder lysis buffer that preserves protein-protein interactions.[13] |
Problem: High background or non-specific protein binding in IP.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[11][14] |
| Insufficient Washing | Increase the number of wash steps and/or the stringency of the wash buffer to remove non-specifically bound proteins.[11] |
| High Antibody Concentration | Using too much antibody can lead to non-specific binding. Reduce the amount of antibody used in the IP.[11] |
Experimental Protocols
Western Blotting Protocol for Erasin/UBXD2 Detection
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-erasin/UBXD2 antibody (e.g., a starting dilution of 1:1000) in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Immunoprecipitation Protocol for Erasin/UBXD2
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS) containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-erasin/UBXD2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.
-
Visualizations
Caption: Signaling pathway of erasin/UBXD2 in ER-associated degradation (ERAD).
Caption: Experimental workflow for erasin/UBXD2 antibody validation.
Caption: Troubleshooting logic for erasin/UBXD2 Western blotting.
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. omnimabs.com [omnimabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. agrisera.com [agrisera.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. hycultbiotech.com [hycultbiotech.com]
Technical Support Center: Co-Immunoprecipitation with Erasin (UBXD2)
Welcome to the technical support center for co-immunoprecipitation (Co-IP) experiments involving erasin (B1192744) (UBXD2). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals successfully identify and characterize erasin's interaction partners.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Co-IP experiments with erasin.
Q1: I am getting high background with a lot of non-specific bands in my Co-IP eluate. What can I do to reduce this?
A1: High background is a frequent issue in Co-IP experiments and can be caused by several factors. Here are some troubleshooting steps to minimize non-specific binding:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads. Before adding your specific antibody, incubate your cell lysate with the beads (e.g., Protein A/G) for about an hour at 4°C.[1][2][3] This will capture many of the "sticky" proteins.
-
Optimize Washing Steps: Increasing the number and stringency of your washes can significantly reduce background.[1][4] You can try:
-
Adjust Antibody Concentration: Using too much primary antibody can lead to non-specific binding.[1][5] Titrate your antibody to find the optimal concentration that efficiently pulls down your target without increasing background.
-
Use a Control Antibody: Always perform a parallel Co-IP with a non-target IgG antibody of the same isotype as your primary antibody.[6][7] This will help you distinguish between specific and non-specific interactions.
-
Consider Bead Type: Magnetic beads often exhibit lower non-specific binding compared to agarose (B213101) beads.[2][8]
Q2: I have a very weak or no signal for my protein of interest (erasin) or its binding partners after the Co-IP. What are the likely causes and solutions?
A2: A weak or absent signal can be frustrating. Here are several potential causes and how to address them:
-
Inefficient Lysis: The choice of lysis buffer is crucial for maintaining protein-protein interactions. For Co-IP, a non-denaturing lysis buffer (e.g., one containing NP-40 or Triton X-100) is generally recommended over a harsh buffer like RIPA, which can disrupt interactions.[1][9][10] Ensure your lysis buffer also contains fresh protease and phosphatase inhibitors to prevent protein degradation.[5][9]
-
Low Protein Expression: Confirm that erasin and its potential interacting partners are expressed at detectable levels in your cell or tissue lysate using a Western blot of the input fraction.[1][11] If expression is low, you may need to increase the amount of starting material.
-
Transient or Weak Interactions: The interaction between erasin and its partner might be weak or transient.[11][12] To stabilize the complex, you can try:
-
Antibody Issues:
-
The antibody may not be suitable for IP. Use an antibody that has been validated for immunoprecipitation.
-
The antibody's epitope for erasin might be masked by the protein-protein interaction. Try using an antibody that targets a different region of erasin.[11]
-
-
Inefficient Elution: Your elution buffer might not be effectively releasing the protein complex from the beads. Ensure your elution buffer is at the correct pH and composition.[5]
Q3: My known interacting partner for erasin, p97/VCP, is not co-immunoprecipitating. What could be wrong?
A3: Erasin is known to interact with p97/VCP through its UBX domain.[13][14][15] If you are not detecting this interaction, consider the following:
-
Disruption of the UBX Domain Interaction: Ensure your experimental conditions are not disrupting this specific interaction. As mentioned, harsh lysis buffers can break apart protein complexes.[10]
-
Competition from Other UBX-containing Proteins: The cell contains other proteins with UBX domains that also bind p97/VCP. Overexpression of your tagged erasin construct can help to favor its interaction.
-
Confirmation of p97/VCP Presence: Verify that p97/VCP is present in your input lysate via Western blot.
Quantitative Data Summary
The following table summarizes key parameters that can be optimized during a Co-IP experiment and their typical ranges.
| Parameter | Recommended Starting Condition | Optimization Range | Rationale for Optimization |
| Total Protein Lysate | 1 mg | 0.5 - 3.0 mg | Ensure sufficient amount of bait and prey proteins, especially for low-abundance proteins.[16][17] |
| Primary Antibody | 2 µg | 0.5 - 4.0 µg | Titrate to maximize specific binding and minimize non-specific background.[16] |
| Bead Volume (50% slurry) | 20-40 µl | 10 - 50 µl | Adjust based on the amount of antibody and protein lysate used. |
| Lysis Buffer Salt Conc. | 150 mM NaCl | 120 - 1000 mM NaCl | Higher salt can reduce non-specific electrostatic interactions.[4][6][7] |
| Lysis Buffer Detergent | 0.1% Tween-20 / NP-40 | 0.1 - 1.0% | Use non-ionic detergents to preserve protein-protein interactions.[1][4] |
| Incubation Time (Ab-Lysate) | 4 hours | 1 hour - overnight | Longer incubation at 4°C can enhance the capture of weak or transient interactions.[18] |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for Erasin (UBXD2)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Lysis a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease and phosphatase inhibitors).[1][9] c. Incubate on ice for 30 minutes with occasional gentle vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] e. Transfer the supernatant (cell lysate) to a pre-chilled tube. f. Determine the protein concentration using a Bradford or BCA assay.
2. Pre-Clearing the Lysate a. To 1 mg of total protein lysate, add 20-30 µl of a 50% slurry of Protein A/G beads.[3] b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation a. To the pre-cleared lysate, add 2-4 µg of anti-erasin (UBXD2) antibody. For a negative control, add an equivalent amount of a relevant IgG control antibody to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C.[3][18] c. Add 40 µl of a 50% slurry of Protein A/G beads to each tube.[19] d. Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with a potentially higher salt concentration). d. Repeat the centrifugation and resuspension steps for a total of 3-5 washes.[19]
5. Elution a. After the final wash, remove all supernatant. b. Resuspend the beads in 40-50 µl of 2X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.[19] d. Centrifuge at 1,000 x g for 1 minute and carefully collect the supernatant.
6. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against erasin and its expected interacting partners (e.g., p97/VCP).
Visualizations
Erasin (UBXD2) in the ER-Associated Degradation (ERAD) Pathway
Erasin (UBXD2) is an integral membrane protein of the endoplasmic reticulum (ER) and plays a role in the ERAD pathway.[13][20][21] It functions as an adaptor protein, linking the AAA ATPase p97/VCP to misfolded proteins in the ER, thereby facilitating their dislocation from the ER membrane and subsequent degradation by the proteasome.[15][20]
Caption: Role of Erasin (UBXD2) in the ERAD pathway.
Co-Immunoprecipitation Experimental Workflow
The following diagram illustrates the key steps in a typical Co-IP experiment designed to identify protein interaction partners of a target protein like erasin.
Caption: A generalized workflow for co-immunoprecipitation.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. IP Troubleshooting: High Background (Specific or Nonspecific) | Sino Biological [sinobiological.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteinguru.com [proteinguru.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 12. sinobiological.com [sinobiological.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the role of ubiquitin regulatory X domain family proteins in cancers: bioinformatics insights, mechanisms, and implications for therapy | springermedizin.de [springermedizin.de]
- 16. UBXD2 antibody (21052-1-AP) | Proteintech [ptglab.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Gene - UBXN4 [maayanlab.cloud]
- 21. UBXD Proteins: A Family of Proteins with Diverse Functions in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Erasin (UBXD2) Extraction
Welcome to the technical support center for the extraction of erasin (B1192744) (UBXD2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your cell lysis protocols for this integral endoplasmic reticulum (ER) membrane protein.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of UBXD2.
Problem 1: Low or No UBXD2 Yield in Lysate
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Erasin (UBXD2) is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1] Therefore, gentle lysis methods may not be sufficient. Consider switching from a mild non-ionic detergent-based buffer (e.g., NP-40) to a stronger lysis buffer like RIPA, which contains ionic detergents (SDS and sodium deoxycholate) to effectively solubilize membranes.[2][3] For hard-to-lyse cells, mechanical disruption methods such as sonication or homogenization on ice can be used in conjunction with a lysis buffer.[4] |
| Suboptimal Lysis Buffer Composition | The composition of your lysis buffer is critical. Ensure it contains an adequate concentration of detergents to solubilize the ER membrane. Refer to the table below for recommended concentration ranges of common lysis buffer components. It is also crucial to add freshly prepared protease and phosphatase inhibitors to your buffer right before use to prevent protein degradation.[2][4] |
| Protein Degradation | Proteases released during cell lysis can rapidly degrade your target protein. Always perform lysis and all subsequent steps at 4°C (on ice) to minimize protease activity.[4][5] Ensure a potent protease inhibitor cocktail is added to your lysis buffer immediately before use.[2] |
| Protein Aggregation | Integral membrane proteins like UBXD2 can aggregate upon removal from their native lipid environment. This can be exacerbated by high temperatures. Avoid repeated freeze-thaw cycles of your samples. If aggregation is suspected, try varying the detergent type and concentration.[6] |
| Incorrect Subcellular Fraction | UBXD2 is localized to the ER and nuclear envelope.[1] If you are performing subcellular fractionation, ensure your protocol is optimized to enrich for these compartments. For whole-cell lysates, ensure complete lysis of all cellular membranes. |
Problem 2: UBXD2 is Detected in the Insoluble Pellet
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Detergent Concentration or Inappropriate Detergent | The detergent concentration may be too low to fully solubilize the ER membrane and UBXD2. Increase the concentration of your current detergent or try a different, stronger detergent. A combination of detergents can sometimes be more effective.[6][7] For instance, RIPA buffer is often effective for extracting membrane-bound proteins.[3] |
| Incomplete Cell Disruption | If using a detergent-based lysis method alone, some cells may not be fully lysed. Combine detergent lysis with mechanical disruption like sonication on ice to ensure complete cell breakage and release of membrane fractions.[4] |
| Protein Aggregation | As mentioned previously, UBXD2 may aggregate and pellet if not properly solubilized. Ensure your lysis buffer is well-mixed with the cell pellet and consider increasing the incubation time on ice with gentle agitation. |
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is recommended for UBXD2 extraction?
A1: For routine extraction of UBXD2 for applications like Western blotting, a RIPA (Radioimmunoprecipitation Assay) buffer is a good starting point due to its ability to effectively solubilize cellular membranes.[3] For co-immunoprecipitation experiments where preserving protein-protein interactions is crucial, a milder buffer containing a non-ionic detergent like NP-40 or Triton X-100 may be preferred.[2][8] However, optimization may be required to achieve a balance between efficient extraction and maintaining protein interactions.
Q2: What are the key components of a good lysis buffer for UBXD2?
A2: A well-formulated lysis buffer for an integral membrane protein like UBXD2 should contain the following:
-
Buffering Agent: To maintain a stable pH (e.g., Tris-HCl).
-
Salts: To maintain physiological ionic strength (e.g., NaCl).
-
Detergents: To solubilize membranes (e.g., NP-40, Triton X-100, sodium deoxycholate, SDS).
-
Protease Inhibitors: To prevent protein degradation.
-
Phosphatase Inhibitors: To preserve phosphorylation status if this is of interest.
Quantitative Data Summary: Lysis Buffer Component Concentrations
| Component | Typical Concentration Range | Purpose |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | pH buffering |
| NaCl | 150 mM | Maintain ionic strength |
| NP-40 or Triton X-100 | 1.0% | Non-ionic detergent for membrane solubilization |
| Sodium Deoxycholate | 0.5% | Ionic detergent to aid solubilization |
| SDS | 0.1% | Strong ionic detergent for complete denaturation |
| Protease Inhibitor Cocktail | Varies by manufacturer (typically 1X) | Inhibit protease activity |
| Phosphatase Inhibitors | Varies by manufacturer | Inhibit phosphatase activity |
Q3: How can I be sure that my lysis protocol is working efficiently?
A3: A good indicator of efficient lysis is the viscosity of the cell lysate after adding the lysis buffer, which is due to the release of DNA.[9] After centrifugation, the absence of a large, intact cell pellet and the presence of UBXD2 in the supernatant (as determined by Western blot) are key indicators of success. You can also analyze a small fraction of the insoluble pellet by SDS-PAGE and Western blot to see if your protein of interest is being lost in this fraction.
Q4: Should I use mechanical lysis methods for UBXD2 extraction?
A4: Mechanical lysis methods like sonication or homogenization can be very effective, especially when used in combination with a detergent-based lysis buffer.[4] These methods are particularly useful for tissues or cell lines that are resistant to lysis. However, it's important to perform these steps on ice and in short bursts to avoid overheating and denaturation of the protein.
Experimental Protocols
Protocol 1: Standard UBXD2 Extraction from Cultured Mammalian Cells for Western Blot
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
RIPA Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| 1M Tris-HCl, pH 8.0 | 50 mM | 5 mL |
| 5M NaCl | 150 mM | 3 mL |
| 10% NP-40 | 1% | 10 mL |
| 10% Sodium Deoxycholate | 0.5% | 5 mL |
| 10% SDS | 0.1% | 1 mL |
| Distilled H₂O | - | To 100 mL |
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add fresh protease and phosphatase inhibitors to the required volume of ice-cold RIPA buffer immediately before use.
-
Add 1 mL of ice-cold RIPA buffer with inhibitors to a 10 cm dish of confluent cells.
-
Using a cold cell scraper, scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate can be used immediately for downstream applications like Western blotting or stored at -80°C.
Protocol 2: Immunoprecipitation of UBXD2
This protocol is for the immunoprecipitation of UBXD2 from cell lysates, assuming a pre-clearing step to reduce non-specific binding.
Materials:
-
Cell lysate prepared with a milder lysis buffer (e.g., NP-40 based)
-
Anti-UBXD2 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Start with a pre-cleared cell lysate.
-
Add the primary antibody against UBXD2 to the lysate. The optimal antibody concentration should be determined empirically.
-
Incubate the lysate-antibody mixture at 4°C for 2-4 hours or overnight on a rotator.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C on a rotator to allow the antibody-antigen complex to bind to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads using an appropriate elution buffer. For Western blot analysis, you can directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
Visualizations
Caption: Experimental workflow for the extraction of erasin (UBXD2).
Caption: Simplified signaling pathway of ER-Associated Degradation (ERAD) involving UBXD2.
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protein Extraction | Xin Chen Lab [pharm.ucsf.edu]
- 6. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in studying erasin-mediated ERAD
Welcome to the technical support center for researchers studying Erasin-mediated Endoplasmic Reticulum-Associated Degradation (ERAD). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common pitfalls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Erasin (B1192744) and what is its primary role in ERAD?
A1: Erasin, also known as UBXD2, is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1] It contains a UBX domain which allows it to bind to the AAA-ATPase p97/VCP, a key chaperone involved in extracting misfolded proteins from the ER membrane.[1] Erasin functions as a crucial component of the ERAD machinery, facilitating the degradation of misfolded ER proteins. Overexpression of Erasin enhances the degradation of ERAD substrates, while its reduction or knockdown inhibits this process almost completely.[1]
Q2: What are the key components of the Erasin-p97/VCP complex in ERAD?
A2: Erasin exists in a complex with other essential ERAD factors. The core components of this complex are:
-
Erasin (UBXD2): Acts as a membrane-anchored platform.
-
p97/VCP: An ATPase that provides the mechanical force to extract ubiquitinated substrates from the ER membrane.[1]
-
Ubiquilin: A shuttle protein that binds polyubiquitinated substrates and links them to the proteasome.
Studies have shown that Erasin, p97/VCP, and ubiquilin form a trimeric complex that is critical for efficient ERAD and for managing ER stress.[2]
Q3: Why is studying Erasin-mediated ERAD relevant to human diseases?
A3: Defects in the ERAD pathway lead to the toxic accumulation of misfolded proteins, a hallmark of many human diseases, including neurodegenerative disorders like Alzheimer's disease.[1][3] Research has shown that Erasin accumulates in neurons undergoing neurofibrillary degeneration in Alzheimer's disease, suggesting its involvement in the pathology.[1] Understanding the specifics of Erasin-mediated ERAD can therefore open new therapeutic avenues for diseases caused by protein misfolding and ER stress.[4]
The Erasin-Mediated ERAD Signaling Pathway
The degradation of a misfolded protein via the Erasin-mediated ERAD pathway is a multi-step process. It begins with the recognition of the terminally misfolded substrate within the ER lumen or membrane. The substrate is then targeted to a retrotranslocation channel. The Erasin-p97/VCP complex is recruited, where p97/VCP utilizes ATP hydrolysis to power the extraction of the polyubiquitinated substrate into the cytosol for subsequent degradation by the 26S proteasome.
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquilin and p97/VCP bind erasin, forming a complex involved in ERAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the physiological role of ERAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Associated Protein Degradation (ERAD) in the Pathology of Diseases Related to TGFβ Signaling Pathway: Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Erasin (UBXD2) Plasmid Transfection Efficiency
Welcome to the technical support center for refining erasin (B1192744) (UBXD2) plasmid transfection efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is erasin (UBXD2) and what is its primary function?
Erasin (also known as UBXD2) is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2] It plays a crucial role in the ER-associated protein degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the ER.[1][2] Erasin contains a UBX domain that allows it to bind to the p97/VCP ATPase, a key player in retro-translocating misfolded proteins from the ER to the cytoplasm for degradation by the proteasome.[1][2] Overexpression of erasin can enhance the degradation of ERAD substrates.[1][2]
Q2: I am observing low transfection efficiency with my erasin UBXD2 plasmid. What are the common causes?
Low transfection efficiency is a frequent issue in plasmid-based experiments. Several factors can contribute to this problem:
-
Suboptimal Cell Health: Cells should be healthy, actively dividing, and at an appropriate confluency (typically 70-90%) at the time of transfection.[2][3][4]
-
Poor Plasmid DNA Quality: The purity and integrity of your plasmid DNA are critical. Contaminants such as endotoxins can be toxic to cells and inhibit transfection.[3][5]
-
Incorrect Transfection Reagent to DNA Ratio: The ratio of transfection reagent to plasmid DNA needs to be optimized for your specific cell type and plasmid.[2][6]
-
Choice of Transfection Reagent: Not all transfection reagents are equally effective for all cell types and plasmid sizes. Larger plasmids, like those expressing full-length erasin UBXD2, may require specific reagents.[7][8]
-
Presence of Inhibitors: Components in the culture medium, such as serum and antibiotics, can sometimes interfere with the formation of transfection complexes.[9][10]
Q3: How can I improve the efficiency of my erasin UBXD2 plasmid transfection?
To enhance your transfection efficiency, consider the following optimization steps:
-
Optimize Cell Density: Plate cells the day before transfection to ensure they are in the logarithmic growth phase and reach 70-90% confluency at the time of transfection.[3][4]
-
Use High-Quality Plasmid DNA: Utilize a high-quality, endotoxin-free plasmid purification kit. Verify the plasmid integrity and concentration before transfection.[3][5]
-
Titrate Transfection Reagent and DNA: Perform a dose-response experiment to determine the optimal ratio of your chosen transfection reagent to the UBXD2 plasmid DNA.[2][6]
-
Select an Appropriate Transfection Reagent: For large plasmids or difficult-to-transfect cells, consider using reagents known for high efficiency, such as Lipofectamine 3000.[7][8][11][12][13]
-
Use Serum-Free Medium for Complex Formation: Prepare the DNA-transfection reagent complexes in a serum-free medium like Opti-MEM™ to improve complex formation.[2]
Q4: My cells are showing high toxicity after transfection with the erasin UBXD2 plasmid. What can I do to reduce cell death?
High cytotoxicity can compromise your experiment. Here are some strategies to mitigate it:
-
Reduce the Amount of Transfection Reagent and DNA: Excessive amounts of either component can be toxic to cells. Try reducing the concentrations while maintaining an optimal ratio.[5][6]
-
Change Media After Transfection: For sensitive cell lines, replacing the transfection medium with fresh, complete growth medium after 4-6 hours can help reduce toxicity.[14]
-
Ensure Even Distribution of Transfection Complexes: Add the complexes to the cells drop-wise and gently rock the plate to ensure uniform distribution and avoid localized high concentrations.
-
Check for Contaminants: Mycoplasma contamination can increase cell sensitivity and should be regularly checked for.[5]
Q5: How soon after transfection can I expect to see erasin UBXD2 expression?
The timeline for protein expression depends on several factors, including the promoter in your plasmid, the cell type, and the transfection method. Typically, for transient transfections, you can start to detect protein expression within 24 to 48 hours post-transfection.[6][15] For optimal expression levels, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the peak expression time for your specific system.[16]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common problems encountered during erasin UBXD2 plasmid transfection.
Guide 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are >90% viable and seeded to be 70-90% confluent at the time of transfection. Use low-passage number cells.[2][3][4] |
| Plasmid DNA Quality | Use a high-purity, endotoxin-free plasmid preparation kit. Verify DNA integrity on an agarose (B213101) gel and ensure an A260/A280 ratio of ~1.8.[3][5] |
| Transfection Reagent to DNA Ratio | Optimize the ratio by performing a titration. Test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to DNA mass in µg). |
| Choice of Transfection Reagent | If using a standard reagent with low success, consider switching to a high-efficiency reagent like Lipofectamine 3000, especially for larger plasmids.[7][8][11][12][13] |
| Complex Formation | Prepare transfection complexes in serum-free medium (e.g., Opti-MEM™). Do not vortex the complexes; mix by gentle pipetting. Incubate for the manufacturer-recommended time.[2] |
| Presence of Inhibitors | Transfect in antibiotic-free medium. If serum is suspected to be inhibitory, reduce the serum concentration or use a serum-free medium during the initial hours of transfection.[9][10] |
Guide 2: High Cell Toxicity
| Potential Cause | Recommended Solution |
| Excessive Reagent/DNA | Reduce the total amount of both transfection reagent and plasmid DNA, while maintaining the optimized ratio.[5][6] |
| Prolonged Exposure | For sensitive cell types, replace the medium containing the transfection complexes with fresh, complete growth medium after 4-6 hours.[14] |
| Uneven Complex Distribution | Add the transfection complexes drop-wise to the well and gently swirl the plate to ensure even distribution. |
| Cell Confluency Too Low | Plating cells at a very low density can make them more susceptible to toxicity. Ensure confluency is within the optimal range (70-90%). |
| Contamination | Regularly test for mycoplasma contamination, which can exacerbate cytotoxicity.[5] |
Guide 3: No or Low Protein Expression Despite Good Transfection Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Plasmid Construct | Verify the integrity of your erasin UBXD2 plasmid by restriction digest and sequencing to ensure the open reading frame is correct and in-frame with any tags.[17] |
| Inefficient Promoter | Ensure the promoter in your plasmid is active in your chosen cell line. For example, the CMV promoter is highly active in HEK293 cells.[4] |
| Protein Degradation | If the overexpressed protein is toxic or unstable, it may be rapidly degraded. Perform a time-course experiment and harvest cells at earlier time points (e.g., 12, 24 hours).[16] |
| Detection Method Issues | Confirm the sensitivity and specificity of your antibody for Western blotting or immunofluorescence. Include a positive control if available.[15][18] |
| Subcellular Localization | Erasin UBXD2 is an ER- and nuclear envelope-resident protein. Ensure your cell lysis protocol is adequate to extract proteins from these compartments. |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of Erasin UBXD2 Plasmid into HEK293 Cells
This protocol is a general guideline for transfecting a UBXD2-expressing plasmid into HEK293 cells using a lipid-based reagent like Lipofectamine™ 3000. Optimization is recommended for each specific plasmid and cell line.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Erasin UBXD2 plasmid DNA (high purity, endotoxin-free)
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells per well in 2 mL of complete growth medium. This should result in 70-90% confluency on the day of transfection.[4]
-
Transfection Complex Preparation (per well):
-
Tube A: In a sterile microcentrifuge tube, dilute 2.5 µg of the erasin UBXD2 plasmid DNA in 125 µL of Opti-MEM™ medium. Add 5 µL of P3000™ Reagent and mix gently.
-
Tube B: In a separate sterile microcentrifuge tube, dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Carefully add the 250 µL of the DNA-lipid complex mixture drop-wise to the well containing the HEK293 cells.
-
Gently rock the plate back and forth to distribute the complexes evenly.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis:
Protocol 2: Western Blot Analysis of Erasin UBXD2 Expression
Materials:
-
Transfected HEK293 cells
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against erasin (UBXD2) or a tag on the expressed protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the transfected cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
Visualizations
References
- 1. string-db.org [string-db.org]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 4. affigen.com [affigen.com]
- 5. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. goldbio.com [goldbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. LabXchange [labxchange.org]
Validation & Comparative
Validating the Role of Erasin in CD3δ Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erasin (also known as UBXD2) and an alternative factor, HRD1, in the endoplasmic reticulum-associated degradation (ERAD) of the T-cell receptor (TCR) subunit CD3δ. Unassembled or misfolded TCR subunits, such as CD3δ, are retained in the endoplasmic reticulum (ER) and targeted for degradation to maintain cellular homeostasis. This process is critical for proper immune function, and its dysregulation is implicated in various diseases. This document summarizes key experimental data, provides detailed methodologies for relevant experiments, and visualizes the involved pathways and workflows.
Data Presentation: Erasin vs. HRD1 in CD3δ Degradation
The following table summarizes the key findings regarding the roles of Erasin and HRD1 in the degradation of CD3δ. While direct quantitative comparisons in a single study are limited, the available data strongly support the involvement of both proteins in this critical cellular process.
| Feature | Erasin (UBXD2) | HRD1 (SYVN1) | Citation |
| Cellular Localization | Integral membrane protein of the ER and nuclear envelope. | ER-resident E3 ubiquitin ligase. | [1](2--INVALID-LINK--74163-9/fulltext) |
| Function in ERAD | Promotes ER-associated protein degradation. | Key E3 ubiquitin ligase in the ERAD pathway. | [1](2--INVALID-LINK--74163-9/fulltext) |
| Interaction with p97/VCP | Binds to p97/VCP via its UBX domain. | Functions in concert with the p97/VCP complex. | [1](--INVALID-LINK--) |
| Effect on CD3δ Degradation | Overexpression enhances CD3δ degradation; siRNA-mediated reduction almost completely blocks CD3δ degradation. | Involved in the elimination of CD3δ. | [1](2--INVALID-LINK--74163-9/fulltext) |
| Mechanism | Functions as an adaptor, linking ubiquitinated substrates to the p97/VCP complex for dislocation from the ER. | Acts as an E3 ubiquitin ligase, directly catalyzing the ubiquitination of ERAD substrates. | [1](3--INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To elucidate the roles of Erasin and HRD1 in CD3δ degradation, various experimental approaches are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
siRNA-mediated Knockdown of Erasin and HRD1 in HEK293 Cells
This protocol describes the transient knockdown of Erasin and HRD1 in HEK293 cells to study the effect on CD3δ degradation.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
siRNA targeting human Erasin (UBXD2)
-
siRNA targeting human HRD1 (SYVN1)
-
Non-targeting control siRNA
-
6-well plates
Procedure:
-
One day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.[4]
-
On the day of transfection, for each well, dilute 50-100 pmol of siRNA in 250 µL of Opti-MEM I medium.[5]
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.[4]
-
Combine the diluted siRNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[4]
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 1.5 mL of fresh, serum-free DMEM to each well.
-
Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add 1 mL of DMEM containing 20% FBS without removing the transfection mixture.
-
Analyze the cells for protein knockdown and CD3δ degradation 48-72 hours post-transfection.
Pulse-Chase Analysis of CD3δ Degradation
This protocol is for determining the half-life of CD3δ in cells with and without Erasin or HRD1 knockdown.[1][6][7]
Materials:
-
Transfected HEK293 cells (from Protocol 1)
-
Pulse medium: Methionine- and Cysteine-free DMEM supplemented with 10% dialyzed FBS and 100-200 µCi/mL [³⁵S]methionine/cysteine.
-
Chase medium: DMEM with 10% FBS and excess unlabeled methionine and cysteine (2 mM each).
-
Lysis buffer (RIPA buffer or similar)
-
Anti-HA antibody (for immunoprecipitation of HA-tagged CD3δ)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
48 hours post-transfection, wash the cells twice with warm PBS.
-
Starve the cells in methionine/cysteine-free DMEM for 30 minutes at 37°C.
-
Replace the starvation medium with pulse medium and incubate for 15-30 minutes at 37°C.
-
Remove the pulse medium and wash the cells twice with warm PBS.
-
Add pre-warmed chase medium to the cells. This is time point zero (t=0).
-
At various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes), wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate CD3δ-HA from the lysates using an anti-HA antibody and Protein A/G agarose beads.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Quantify the band intensities at each time point using densitometry to determine the rate of CD3δ degradation.
Co-immunoprecipitation of Endogenous Erasin and p97/VCP
This protocol is to validate the interaction between Erasin and its known partner p97/VCP.[8][9]
Materials:
-
HEK293 cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Anti-Erasin antibody
-
Anti-p97/VCP antibody
-
Normal rabbit or mouse IgG (as a negative control)
-
Protein A/G agarose beads
Procedure:
-
Lyse HEK293 cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with either anti-Erasin antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS sample buffer.
-
Analyze the eluates by Western blotting using an anti-p97/VCP antibody to detect the co-immunoprecipitated protein.
Conclusion
The available evidence strongly implicates both Erasin and HRD1 as key players in the ER-associated degradation of CD3δ. Erasin appears to function as an adaptor protein, linking the ubiquitinated substrate to the p97/VCP machinery for retrotranslocation, while HRD1 is an E3 ligase responsible for the ubiquitination of ERAD substrates. Further research employing quantitative, comparative studies will be crucial to fully dissect the specific contributions and potential interplay of these and other factors in maintaining TCR quality control. The experimental protocols provided in this guide offer a framework for researchers to validate and extend these findings, ultimately contributing to a deeper understanding of ERAD pathways and their therapeutic potential.
References
- 1. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
comparing erasin UBXD2 to other UBX-containing proteins
A Comprehensive Guide to Erasin (B1192744) (UBXD2) in the Context of UBX-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of erasin (UBXD2), a key protein in endoplasmic reticulum-associated degradation (ERAD), with other UBX-containing proteins. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for understanding the functional nuances within this protein family.
Introduction to Erasin and UBX-Containing Proteins
The ubiquitin regulatory X (UBX) domain is a conserved protein motif of approximately 80 amino acids that exhibits structural similarity to ubiquitin.[1] Proteins containing a UBX domain are crucial players in a variety of cellular processes, most notably in pathways involving the AAA-ATPase p97/VCP.[2][3] The UBX domain facilitates the interaction with the N-terminal domain of p97/VCP, a chaperone that plays a pivotal role in protein quality control, including the degradation of misfolded proteins from the endoplasmic reticulum (ER) through ERAD.[2][4]
The UBXD family of proteins is diverse, with members containing various combinations of functional domains in addition to the UBX domain. These additional domains confer substrate specificity and functional diversity to each UBX-containing protein.[5]
Erasin (also known as UBXD2) is an integral membrane protein of the ER and nuclear envelope.[2] It is highly conserved in mammals and plays a critical role in promoting ERAD.[2][3] Like other UBX-containing proteins, erasin interacts with p97/VCP via its C-terminal UBX domain, thereby recruiting the p97 complex to the ER membrane to facilitate the extraction and subsequent degradation of misfolded proteins.[2]
Comparative Analysis of UBX-Containing Proteins
This section compares erasin (UBXD2) with other well-characterized UBX-containing proteins, focusing on their interaction with p97/VCP and their role in ERAD.
Quantitative Data Summary
The following table summarizes the available quantitative data for the binding affinity of selected UBX-containing proteins to p97/VCP and their functional impact on ERAD. It is important to note that direct quantitative comparisons of erasin's binding affinity and ERAD efficiency with other UBX proteins from a single study are limited. The data presented here are compiled from various sources.
| Protein | Other Names | p97/VCP Binding Affinity (Kd) | Role in ERAD | Key Functional Characteristics |
| Erasin (UBXD2) | UBXN4 | Not Quantitatively Determined | Positive Regulator [2] | Integral ER membrane protein that recruits p97/VCP to the ER to promote the degradation of ERAD substrates like CD3δ.[2] Its expression is upregulated by ER stress.[2] |
| p47 | NSFL1C, UBXD10 | ~200-500 nM[2] | Positive Regulator | A key cofactor in p97-mediated Golgi membrane fusion and ERAD.[1] |
| FAF1 | UBXN3A | ~25.6 µM (UBX domain to p97 N-domain) | Positive Regulator | A tumor suppressor that binds to p97 and polyubiquitinated proteins to promote ERAD.[5] |
| UBXD1 | UBXN6 | ~3.5 µM | Modulator of p97 function | Potent inhibitor of p97 ATPase activity (IC50 of ~25 nM). Involved in autophagic clearance.[3] |
Signaling and Experimental Workflow Diagrams
Erasin's Role in the ERAD Pathway
The following diagram illustrates the central role of erasin in the ERAD pathway, where it acts as an adaptor to recruit the p97/VCP complex to the ER membrane for the extraction of misfolded proteins.
References
- 1. uniprot.org [uniprot.org]
- 2. VCF1 is a p97/VCP cofactor promoting recognition of ubiquitylated p97-UFD1-NPL4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural and Functional Basis of the p97/Valosin-containing Protein (VCP)-interacting Motif (VIM): MUTUALLY EXCLUSIVE BINDING OF COFACTORS TO THE N-TERMINAL DOMAIN OF p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complex of Fas-associated Factor 1 (FAF1) with Valosin-containing Protein (VCP)-Npl4-Ufd1 and Polyubiquitinated Proteins Promotes Endoplasmic Reticulum-associated Degradation (ERAD) - PMC [pmc.ncbi.nlm.nih.gov]
Erasin/UBXD2: A Key Player in ER-Associated Degradation, a Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of erasin (B1192744) (UBXD2) with other p97/VCP cofactors in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of their respective roles and mechanisms.
The proper folding and assembly of proteins within the endoplasmic reticulum (ER) are critical for cellular function. Misfolded or unassembled proteins are eliminated through a quality control mechanism known as ER-associated degradation (ERAD). A central player in this process is the AAA+ ATPase p97 (also known as VCP), which utilizes a variety of cofactors to recognize, ubiquitinate, and extract misfolded proteins from the ER for subsequent degradation by the proteasome. Among these cofactors, erasin (UBXD2) has emerged as a crucial component of the ERAD machinery. This guide delves into a comparative analysis of erasin against other key p97/VCP cofactors, highlighting their distinct and overlapping functions in maintaining ER homeostasis.
Erasin/UBXD2: An Integral ER Membrane Cofactor
Erasin is an integral membrane protein of the ER and nuclear envelope.[1][2][3] It directly interacts with p97/VCP through its C-terminal UBX domain.[1][2][3][4] Studies have demonstrated that erasin is a positive regulator of ERAD. Overexpression of erasin enhances the degradation of the classic ERAD substrate CD3δ, while its depletion through siRNA almost completely blocks this process.[1][2][3][4] Furthermore, erasin protein levels are upregulated in response to ER stress, underscoring its importance in the cellular response to an accumulation of unfolded proteins.[1][2][4]
Comparative Analysis of p97/VCP Cofactors in ERAD
The function of p97/VCP is dictated by its association with a diverse array of cofactors. These cofactors can be broadly categorized based on their function as substrate-recruiting, substrate-processing, or regulatory.[5] Erasin, along with other UBX domain-containing proteins, falls into the category of regulatory and substrate-recruiting cofactors. Here, we compare erasin with two other well-characterized p97/VCP cofactors involved in ERAD: the UFD1-NPL4 heterodimer and p47.
| Feature | Erasin (UBXD2) | UFD1-NPL4 | p47 |
| Primary Function in ERAD | Positive regulator, promotes degradation of ERAD substrates.[1][2][4] | Essential for the degradation of many ERAD substrates.[6] | Primarily involved in membrane fusion events; its role in ERAD is substrate-specific and can be inhibitory.[7][8] |
| p97 Binding | Binds to the N-domain of p97 via its UBX domain.[1][2][4] | Forms a heterodimer that binds to the N-domain of p97.[9] | Binds to the N-domain of p97 via its UBX domain and a SHP box.[10] |
| Substrate Specificity | Promotes degradation of substrates like CD3δ and α1ATNHK.[11] | Required for the degradation of a broad range of ERAD substrates.[12] | Promotes degradation of α-TCR but can inhibit the degradation of other substrates like NHK-HA.[7][8] |
| Effect on p97 ATPase Activity | UBX domains, in general, have a stimulatory effect on p97 ATPase activity.[7] | Does not regulate the ATPase activity of p97.[8][10] | Decreases p97 ATPase activity.[7] |
| Binding Stoichiometry to p97 | Likely 1:1 binding of erasin monomer to each p97 subunit in the hexamer.[13] | One UFD1-NPL4 heterodimer binds to one p97 hexamer.[9] | Binds as a trimer to the p97 hexamer.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Cycloheximide Chase Assay for ERAD Substrate Degradation
This protocol is used to monitor the degradation rate of an ERAD substrate by inhibiting new protein synthesis.
Materials:
-
HEK293 cells stably expressing the ERAD substrate (e.g., HA-tagged CD3δ).
-
Expression plasmids for erasin/UBXD2 and other p97 cofactors, or corresponding siRNAs.
-
Cycloheximide (CHX) solution (100 mg/ml in DMSO).
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail).
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies (e.g., anti-HA, anti-erasin, anti-p97) and corresponding secondary antibodies.
Procedure:
-
Seed HEK293 cells in 6-well plates.
-
Transfect cells with the desired plasmids or siRNAs using a suitable transfection reagent.
-
48 hours post-transfection, add CHX to the culture medium to a final concentration of 100 µg/ml.[1]
-
Incubate the cells and collect lysates at various time points (e.g., 0, 2, 4, 6 hours) by washing with ice-cold PBS and adding lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the rate of substrate degradation.
GST Pull-Down Assay for Protein-Protein Interaction
This in vitro assay is used to confirm the direct interaction between p97/VCP and its cofactors.
Materials:
-
Purified GST-tagged p97/VCP and purified His-tagged erasin/UBXD2 (or other cofactors).
-
Glutathione-Sepharose beads.
-
Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol).
-
Wash buffer (Binding buffer with 300 mM NaCl).
-
Elution buffer (Binding buffer with 20 mM reduced glutathione).
-
SDS-PAGE gels and Coomassie blue stain.
Procedure:
-
Equilibrate the Glutathione-Sepharose beads with binding buffer.
-
Incubate the beads with GST-p97/VCP or GST alone (as a negative control) for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound protein.
-
Add the purified His-tagged cofactor to the beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins by incubating the beads with elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or Western blotting with an anti-His antibody.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction
This protocol is used to demonstrate the interaction of p97/VCP and its cofactors within a cellular context.
Materials:
-
Cells co-expressing tagged versions of p97/VCP and the cofactor of interest (e.g., Myc-p97 and HA-erasin).
-
IP Lysis Buffer (similar to lysis buffer for CHX chase, but may require milder detergents like 0.5% NP-40).
-
Antibody against one of the tags (e.g., anti-Myc antibody).
-
Protein A/G agarose (B213101) beads.
-
Wash buffer (IP Lysis Buffer).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lyse the cells in IP Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both tagged proteins.
Conclusion
Erasin/UBXD2 is a critical p97/VCP cofactor that positively regulates the ERAD pathway. Its role in recruiting p97 to the ER membrane and facilitating the degradation of misfolded proteins is well-established. While it shares the common function of p97 interaction with other cofactors like UFD1-NPL4 and p47, it exhibits distinct characteristics in terms of substrate specificity and its effect on p97's ATPase activity. The mutually exclusive binding of these cofactors to p97 suggests a sophisticated regulatory mechanism that allows the cell to tailor the ERAD response to specific substrates and cellular conditions. Further research into the quantitative and mechanistic differences between these cofactors will provide a more complete picture of the intricate network governing ER protein quality control and may reveal novel targets for therapeutic intervention in diseases associated with ER stress.
References
- 1. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structural basis for nucleotide-modulated p97 association with the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The AAA ATPase p97/VCP Interacts with Its Alternative Co-factors, Ufd1-Npl4 and p47, through a Common Bipartite Binding Mechanism* | Semantic Scholar [semanticscholar.org]
- 9. Structural insights into the p97-Ufd1-Npl4 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aminer.org [aminer.org]
- 12. Chaperoning Endoplasmic Reticulum–Associated Degradation (ERAD) and Protein Conformational Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Erasin Accumulation in Alzheimer's Neurofibrillary Tangles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of erasin (B1192744) (UBXD2) accumulation in the neurofibrillary tangles (NFTs) of Alzheimer's disease (AD) with other key protein markers. It includes supporting experimental data, detailed methodologies for relevant experiments, and visualizations of associated signaling pathways to facilitate a deeper understanding of its potential role in AD pathogenesis and as a therapeutic target.
Executive Summary
Erasin, also known as UBX Domain Protein 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) involved in the ER-associated degradation (ERAD) pathway. Research has indicated that erasin accumulates in neurons undergoing neurofibrillary degeneration in Alzheimer's disease, suggesting its involvement in the cellular response to the proteotoxic stress characteristic of the disease. This guide synthesizes the current understanding of erasin's role in the context of neurofibrillary tangles and compares its expression with established Alzheimer's biomarkers.
Comparison of Protein Accumulation in Alzheimer's Disease
While direct quantitative comparisons of erasin with other markers in the same patient cohorts are limited in the currently available literature, this table summarizes typical findings for key proteins involved in Alzheimer's pathology.
| Protein Marker | Typical Location of Accumulation | Method of Detection | Fold Change in AD vs. Control (Qualitative) | Reference |
| Erasin (UBXD2) | Neurons with neurofibrillary degeneration | Immunohistochemistry | Increased | [1] |
| Hyperphosphorylated Tau (p-tau) | Neurofibrillary tangles (intraneuronal) | Immunohistochemistry, Western Blot | Significantly Increased | [2] |
| Amyloid-beta (Aβ) | Senile plaques (extracellular) | Immunohistochemistry, ELISA | Significantly Increased | [3] |
| Ubiquitin | Neurofibrillary tangles, Senile plaques | Immunohistochemistry, Mass Spectrometry | Increased | [2][4] |
| p97/VCP | Associated with protein aggregates | Immunohistochemistry, Proximity Labeling | Altered localization and interaction | [5] |
Signaling Pathways and Experimental Workflows
Erasin and the ER-Associated Degradation (ERAD) Pathway
Erasin functions as a component of the ERAD machinery, which is responsible for identifying and targeting misfolded proteins in the ER for degradation by the proteasome. Erasin contains a UBX domain that allows it to bind to the p97/VCP ATPase, a key player in retrotranslocating misfolded proteins from the ER to the cytoplasm for ubiquitination and subsequent degradation.[1]
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Brain Ubiquitylome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal interaction of oligomeric amyloid-β with phosphorylated tau: implications to synaptic dysfunction and neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Proteomic Analysis of Amyloid Plaques and Neurofibrillary Tangles in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curealz.org [curealz.org]
comparative analysis of erasin function in different model organisms
A Comparative Analysis of Erasin (B1192744) (UBXD2) Function in Different Model Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the function of the protein erasin (also known as UBXD2 or UBXN4) and its homologs across various model organisms. Erasin is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope that plays a crucial role in the ER-associated protein degradation (ERAD) pathway.[1][2][3] This pathway is essential for cellular homeostasis by targeting misfolded or unassembled proteins for degradation by the proteasome.
Function of Human Erasin (UBXD2)
In human cells, erasin acts as an adaptor protein for the AAA-ATPase p97/VCP, a key player in the ERAD process.[1][2] Erasin binds to p97/VCP via its UBX (Ubiquitin regulatory X) domain, recruiting it to the ER membrane.[1][2][3] This complex is involved in the retro-translocation of ubiquitinated ERAD substrates from the ER lumen and membrane to the cytoplasm for proteasomal degradation. Overexpression of erasin enhances the degradation of the classic ERAD substrate CD3δ, while its knockdown via siRNA almost completely blocks this process.[1][2][3] Erasin expression is upregulated in response to ER stress, highlighting its importance in the cellular stress response.[1][2][3] Furthermore, erasin has been implicated in Alzheimer's disease, where it accumulates in neurons undergoing neurofibrillary degeneration.[1][2][3]
Comparative Data on Erasin and its Homologs
The function of erasin is highly conserved across different species. The following table summarizes the key characteristics and functions of erasin and its identified homologs in various model organisms.
| Feature | Homo sapiens (Erasin/UBXD2) | Mus musculus (Ubxn4) | Caenorhabditis elegans (ubxn-4) | Drosophila melanogaster (CG8042) | Saccharomyces cerevisiae (Ubx2) |
| Gene Name | UBXN4 (formerly UBXD2) | Ubxn4 | ubxn-4 | CG8042 | UBX2 |
| Protein Domains | Coiled-coil, UBX, Transmembrane | Coiled-coil, UBX, Transmembrane | UBX, Transmembrane | UBX, Transmembrane (predicted) | UBA, UBX, Transmembrane |
| Subcellular Localization | Endoplasmic Reticulum, Nuclear Envelope[1][2] | Endoplasmic Reticulum (predicted) | Endoplasmic Reticulum (predicted) | Not experimentally determined | Endoplasmic Reticulum, Lipid Droplets, Mitochondria[4] |
| Key Interacting Partner | p97/VCP[1][2] | VCP (predicted) | CDC-48 (p97/VCP homolog) | Ter94 (p97/VCP homolog) (predicted) | Cdc48 (p97/VCP homolog)[5] |
| Primary Function | ER-associated degradation (ERAD)[1][2][3] | ERAD (predicted)[5] | ERAD, response to ER stress[6][7] | Not experimentally determined | ERAD, regulation of membrane lipid composition[8][9] |
| Loss-of-function Phenotype | Blockage of ERAD, inhibition of CD3δ degradation[1][2] | Embryonic lethality in some knockout lines (IMPC data) | Increased ER stress, accumulation of polyubiquitinated proteins, shortened lifespan | Not determined | Defective ERAD, accumulation of specific ubiquitinated proteins[9] |
Signaling Pathways and Workflows
The following diagrams illustrate the central role of erasin in the ERAD pathway and a typical experimental workflow to study its function.
Caption: Erasin's role in the ERAD pathway.
Caption: Co-immunoprecipitation workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of erasin function are provided below.
Protocol 1: siRNA-mediated Knockdown of Erasin (UBXD2)
This protocol describes the transient knockdown of erasin in a human cell line (e.g., HeLa) to study its loss-of-function phenotype.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting human UBXD2 (predesigned or validated sequences)
-
Negative control siRNA (scrambled sequence)
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium (e.g., DMEM with 10% FBS)
-
Reagents for Western blotting or RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. Use 2 ml of antibiotic-free normal growth medium per well.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 20-50 pmol of erasin siRNA or control siRNA into 100 µl of Opti-MEM. b. In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Transfection: a. Add the 200 µl siRNA-lipid complex dropwise to the cells in the 6-well plate. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: a. After the incubation period, harvest the cells. b. Assess the knockdown efficiency at the protein level by Western blotting using an anti-erasin/UBXD2 antibody or at the mRNA level by RT-qPCR.
Protocol 2: Co-Immunoprecipitation (Co-IP) of Erasin and p97/VCP
This protocol is for verifying the interaction between erasin and p97/VCP in mammalian cells.
Materials:
-
Cells expressing endogenous or tagged erasin
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% Digitonin (for preserving membrane protein interactions), and protease inhibitor cocktail.
-
Anti-erasin antibody or anti-tag antibody (e.g., anti-Myc, anti-FLAG)
-
Normal IgG from the same species as the primary antibody (Isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100)
-
Elution Buffer: 1x Laemmli sample buffer or low pH glycine (B1666218) buffer
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Lyse the cells by adding ice-cold Co-IP Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. b. Pellet the beads and transfer the pre-cleared lysate to a new tube. c. Add 2-5 µg of anti-erasin antibody or isotype control IgG to the lysate. d. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: a. Add equilibrated Protein A/G beads to the lysate-antibody mixture. b. Incubate for 2-4 hours at 4°C with rotation.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer.
-
Elution and Analysis: a. Elute the protein complexes by resuspending the beads in 1x Laemmli sample buffer and boiling for 5 minutes. b. Pellet the beads and collect the supernatant. c. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against p97/VCP and erasin (or the tag).
Protocol 3: CD3δ Degradation Assay
This assay measures the rate of degradation of the ERAD substrate CD3δ to assess the functionality of the ERAD pathway upon manipulation of erasin levels.
Materials:
-
HeLa cells co-transfected with erasin siRNA (or overexpression plasmid) and a plasmid expressing a tagged version of CD3δ.
-
Cycloheximide (B1669411) (protein synthesis inhibitor) solution (100 µg/ml in DMSO).
-
Lysis buffer for Western blotting (e.g., RIPA buffer).
-
Antibodies for Western blotting: anti-tag (for CD3δ) and anti-loading control (e.g., anti-Actin or anti-Tubulin).
Procedure:
-
Cell Preparation: a. Transfect HeLa cells with erasin siRNA (or control siRNA) as described in Protocol 1. b. 24 hours post-siRNA transfection, transfect the cells with a plasmid encoding tagged CD3δ.
-
Inhibition of Protein Synthesis: a. 24 hours after the CD3δ transfection (48 hours post-siRNA transfection), treat the cells with 100 µg/ml cycloheximide to block new protein synthesis. This is the 0-hour time point.
-
Time Course Collection: a. Harvest cells at different time points after cycloheximide addition (e.g., 0, 1, 2, 4, 6 hours). b. At each time point, wash cells with ice-cold PBS and lyse them directly in lysis buffer.
-
Analysis: a. Quantify total protein concentration for each sample. b. Analyze equal amounts of total protein from each time point by SDS-PAGE and Western blotting. c. Probe the membrane with an antibody against the tag on CD3δ and an antibody for a loading control. d. Quantify the band intensities for CD3δ at each time point, normalize to the loading control, and then normalize to the 0-hour time point. e. Plot the relative amount of CD3δ remaining versus time to determine the degradation rate. A slower degradation rate in erasin-knockdown cells compared to control cells indicates that erasin is required for efficient CD3δ degradation.
References
- 1. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Genome-wide loss-of-function analysis of deubiquitylating enzymes for zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gene Expression Screen in Drosophila melanogaster Identifies Novel JAK/STAT and EGFR Targets During Oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. alliancegenome.org [alliancegenome.org]
- 8. UBXD4, a UBX-Containing Protein, Regulates the Cell Surface Number and Stability of α3-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation of Erasin (UBXD2) as a Therapeutic Target in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, leading to cellular stress and eventual neuronal death. A key cellular quality control mechanism to counteract this is the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway. Within this pathway, the protein erasin (B1192744) (also known as UBXD2) has emerged as a potential therapeutic target. This guide provides an objective comparison of erasin's potential against other therapeutic targets in neurodegeneration, supported by available experimental data.
Erasin (UBXD2): A Key Player in the ERAD Pathway
Erasin is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2][3] It plays a crucial role in the ERAD pathway, which is responsible for the removal of misfolded proteins from the ER. Erasin contains a UBX domain that allows it to bind to the p97/VCP ATPase, a critical component of the machinery that extracts misfolded proteins from the ER for degradation by the proteasome.[1][2][3]
The expression of erasin is increased under conditions of ER stress, a state where misfolded proteins accumulate in the ER.[1][2][3] Notably, erasin has been found to accumulate in neurons undergoing neurofibrillary degeneration in the brains of Alzheimer's disease patients, suggesting its involvement in the disease process.[1][2][3]
Comparative Analysis of Therapeutic Targets in Neurodegeneration
The following table provides a comparative overview of targeting erasin versus other established and emerging therapeutic strategies for neurodegenerative diseases.
| Therapeutic Target/Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages/Challenges | Key Experimental Evidence |
| Erasin (UBXD2) Modulation | Enhancing the ERAD pathway to clear misfolded proteins. | Directly addresses a key pathological feature (protein aggregation); potential for broad applicability across different neurodegenerative diseases. | The exact role in neurodegeneration is not fully elucidated; potential for off-target effects by modulating a fundamental cellular process. | Overexpression enhances ERAD substrate degradation; knockdown inhibits ERAD; accumulates in AD brains.[1][2][3] |
| p97/VCP Inhibition | Inhibition of the ATPase activity of p97/VCP, a key driver of ERAD and other cellular processes. | p97/VCP is implicated in various neurodegenerative diseases; inhibitors have shown promise in preclinical models.[4][5][6][7] | p97/VCP is involved in multiple essential cellular functions, raising concerns about toxicity and side effects. | p97 inhibitors can rescue motor neuron degeneration in patient-derived iPSC models.[4][5][6] |
| Targeting the Unfolded Protein Response (UPR) | Modulating the signaling pathways of the UPR to reduce ER stress and promote cell survival. | The UPR is activated in many neurodegenerative diseases; targeting specific UPR branches could offer a tailored therapeutic approach.[8] | The UPR has both pro-survival and pro-apoptotic functions, making targeted modulation complex. | Genetic and pharmacological modulation of UPR components has shown therapeutic potential in disease models.[8] |
| Targeted Protein Degradation (e.g., PROTACs) | Utilizing small molecules to induce the degradation of specific disease-causing proteins. | High specificity for the target protein; potential to eliminate previously "undruggable" targets.[9] | Delivery to the central nervous system can be challenging; long-term effects are still under investigation. | PROTACs and other degraders are in development for neurodegenerative disease targets like tau and α-synuclein.[9] |
| Anti-Amyloid and Anti-Tau Therapies | Using antibodies or other agents to clear aggregates of amyloid-beta and tau proteins. | Directly targets the hallmark pathological proteins in Alzheimer's disease. | Clinical trial results have been mixed; efficacy may be limited to early disease stages. | Aducanumab and Lecanemab have received regulatory approval for Alzheimer's disease. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of erasin as a therapeutic target are provided below.
siRNA-mediated Knockdown of Erasin and ERAD Inhibition Assay
-
Objective: To determine the effect of reduced erasin expression on the degradation of an ERAD substrate.
-
Cell Line: HeLa cells.
-
Protocol:
-
HeLa cells are transfected with siRNA oligonucleotides targeting erasin or with a control non-targeting siRNA.
-
24 hours post-transfection, cells are co-transfected with plasmids encoding the ERAD substrate CD3δ and a control protein.
-
Cells are pulse-labeled with [35S]methionine/cysteine for a short period.
-
Cells are then chased with unlabeled medium for various time points.
-
Cell lysates are prepared, and CD3δ is immunoprecipitated.
-
The amount of radiolabeled CD3δ remaining at each time point is quantified by autoradiography and densitometry to determine the rate of degradation.
-
-
Expected Outcome: A significant reduction in the degradation rate of CD3δ in cells with erasin knockdown compared to control cells, indicating that erasin is required for efficient ERAD.[1][2][3]
Co-immunoprecipitation of Erasin and p97/VCP
-
Objective: To confirm the interaction between erasin and p97/VCP in cells.
-
Cell Line: HeLa cells.
-
Protocol:
-
HeLa cells are lysed in a mild lysis buffer to preserve protein-protein interactions.
-
The cell lysate is pre-cleared with protein A/G beads.
-
The pre-cleared lysate is incubated with an antibody against erasin or a control IgG antibody overnight at 4°C.
-
Protein A/G beads are added to pull down the antibody-protein complexes.
-
The beads are washed extensively to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an antibody against p97/VCP.
-
-
Expected Outcome: The presence of a band corresponding to p97/VCP in the sample immunoprecipitated with the erasin antibody, but not in the control IgG sample, confirming the interaction between the two proteins.[1][2][3]
Immunohistochemical Staining of Erasin in Alzheimer's Disease Brain Tissue
-
Objective: To investigate the localization and expression level of erasin in the brains of Alzheimer's disease patients.
-
Tissue: Post-mortem brain tissue from Alzheimer's disease patients and age-matched controls.
-
Protocol:
-
Paraffin-embedded brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
The sections are blocked to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody against erasin.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a chromogenic substrate.
-
The sections are counterstained and mounted for microscopic examination.
-
-
Expected Outcome: Increased immunoreactivity for erasin in neurons, particularly those containing neurofibrillary tangles, in the brains of Alzheimer's disease patients compared to control brains.[1][2][3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Erasin's role in the ERAD pathway.
Caption: Workflow for ERAD inhibition assay.
Caption: Comparison of therapeutic intervention points.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. academic.oup.com [academic.oup.com]
- 5. P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration [authors.library.caltech.edu]
- 6. P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curealz.org [curealz.org]
- 8. The Endoplasmic Reticulum Unfolded Protein Response in Neurodegenerative Disorders and Its Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Erasin Knockdown vs. Knockout: A Comparative Guide to Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic consequences of reducing (knockdown) versus eliminating (knockout) the expression of erasin (B1192744) (also known as UBXD2), a protein critically involved in endoplasmic reticulum-associated degradation (ERAD). Understanding the distinct outcomes of these two genetic manipulation techniques is crucial for accurately interpreting experimental results and elucidating the precise functions of erasin in cellular homeostasis and disease.
At a Glance: Key Differences in Phenotypes
| Feature | Erasin Knockdown (siRNA-mediated) | Erasin Knockout (CRISPR-Cas9) |
| ERAD Function | Almost complete blockage of ERAD for specific substrates (e.g., CD3δ)[1][2]. | Delayed degradation of specific mitochondrial proteins (e.g., MiD49)[3]. No significant effect on the degradation of other proteins (e.g., Mcl1)[3]. |
| Protein Level | ~80% reduction in erasin protein levels[1][4]. | Complete absence of erasin protein. |
| Peroxisome Abundance | Not reported. | No significant change[5]. |
| ER Stress Response | Loss of erasin in C. elegans leads to activation of ER stress[6]. | Not explicitly reported, but likely to induce a chronic ER stress response due to impaired ERAD. |
| Organismal Phenotype (C. elegans) | Increased accumulation of polyubiquitinated proteins and shortened lifespan[6]. | Not reported. |
Delving into the Data: A Quantitative Comparison
The primary phenotype associated with altering erasin expression is the disruption of the ERAD pathway. The following table summarizes the quantitative data from key studies.
| Experimental Model | Genetic Modification | ERAD Substrate | Quantitative Phenotype | Reference |
| HEK293 cells | siRNA-mediated knockdown | CD3δ | ~80% reduction in erasin protein. Almost complete inhibition of CD3δ degradation over a 7.5-hour period. | [1][4] |
| HeLa cells | CRISPR-Cas9 knockout | MiD49 | Delayed degradation of MiD49. | [3] |
| HeLa cells | CRISPR-Cas9 knockout | Mcl1 | No effect on Mcl1 degradation. | [3] |
| HeLa cells | CRISPR-Cas9 knockout | Peroxisomes | No significant change in abundance. | [5] |
Note: Direct quantitative comparison of ERAD inhibition between knockdown and knockout is challenging due to the use of different cell lines, substrates, and methodologies in the available studies.
The Erasin-Mediated ERAD Signaling Pathway
Erasin functions as a crucial adaptor protein within the ERAD machinery. It links the p97/VCP ATPase complex, which provides the mechanical force for retrotranslocation of misfolded proteins from the ER to the cytosol, with ubiquitinated substrates. The following diagram illustrates the central role of erasin in this process.
Caption: Erasin's role in the ERAD pathway.
Experimental Workflows and Logical Relationships
The choice between knockdown and knockout strategies has significant implications for experimental outcomes. The following diagram illustrates the conceptual differences and potential consequences.
Caption: Conceptual differences between knockdown and knockout.
Experimental Protocols
siRNA-Mediated Knockdown of Erasin
This protocol is a generalized procedure for transiently reducing erasin expression in cultured mammalian cells.
Materials:
-
HEK293 or HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting erasin (and non-targeting control)
-
Lipofectamine RNAiMAX transfection reagent
-
6-well tissue culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA Preparation: In a microcentrifuge tube, dilute the erasin-targeting siRNA (or non-targeting control) to the desired final concentration (e.g., 10 nM) in 100 µL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or functional assays to assess ERAD activity.
CRISPR-Cas9-Mediated Knockout of Erasin
This protocol outlines a general workflow for generating a stable erasin knockout cell line.
Materials:
-
HEK293 or HeLa cells
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)
-
Guide RNA (gRNA) targeting an early exon of the UBXD2 gene
-
Lipofectamine 3000 transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Standard cell culture and molecular biology reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a specific gRNA sequence targeting an early exon of the UBXD2 gene into the pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect the gRNA-Cas9 plasmid into the target cells using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS-based Sorting: 48 hours post-transfection, harvest the cells and use FACS to sort GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate containing conditioned media.
-
Clonal Expansion: Culture the single cells to allow for the growth of clonal populations.
-
Screening and Validation:
-
Expand the clones and harvest a portion of the cells for genomic DNA extraction.
-
Perform PCR amplification of the targeted region and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of erasin protein in validated knockout clones by Western blotting.
-
Quantification of ER-Associated Degradation (Cycloheximide Chase Assay)
This protocol measures the degradation rate of an ERAD substrate.
Materials:
-
Cells expressing the ERAD substrate of interest (e.g., CD3δ)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies for Western blotting (against the substrate and a loading control)
Procedure:
-
Cell Treatment: Treat the cells (e.g., erasin knockdown/knockout and control cells) with CHX at a final concentration of 100 µg/mL to inhibit new protein synthesis.
-
Time Course: At various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours), harvest the cells.
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration of each sample.
-
Western Blotting:
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the ERAD substrate and a loading control (e.g., actin or tubulin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Quantification: Densitometrically quantify the protein bands for the ERAD substrate at each time point. Normalize the values to the loading control and then to the 0-hour time point to determine the rate of degradation.[7][8]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. UBXD8 mediates mitochondria‐associated degradation to restrain apoptosis and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquilin and p97/VCP bind erasin, forming a complex involved in ERAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquilin and p97/VCP bind erasin, forming a complex involved in ERAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Protein Isoforms: A Case Study with Erasin (UBXD2)
For Immediate Publication
Erasin (B1192744)/UBXD2 is an integral membrane protein of the endoplasmic reticulum and nuclear envelope, playing a crucial role in ER-associated protein degradation (ERAD). While distinct functional isoforms of erasin have not been extensively characterized in the literature, alternative splicing of the UBXN4 gene could potentially give rise to multiple protein variants. For the purpose of this guide, we will consider a hypothetical scenario where two isoforms of erasin exist: a full-length isoform (Erasin-L) and a shorter, alternatively spliced isoform (Erasin-S) that lacks a specific C-terminal domain.
This guide will detail the experimental methodologies and data presentation necessary to discern the binding specificity of an antibody to these hypothetical isoforms.
Data Presentation: Comparative Antibody Reactivity
A crucial aspect of presenting cross-reactivity data is a clear and concise summary of the quantitative findings. The following table illustrates how to present the relative reactivity of a hypothetical anti-erasin antibody against our two postulated isoforms across different immunoassays.
| Antibody | Target Isoform | Western Blot (Relative Signal Intensity) | ELISA (OD450) | Immunoprecipitation (Relative Pull-down Efficiency) |
| Hypothetical Anti-Erasin Ab-1 | Erasin-L | 1.0 | 1.25 | 1.0 |
| Erasin-S | 0.9 | 1.18 | 0.85 | |
| Hypothetical Anti-Erasin Ab-2 (Isoform-Specific) | Erasin-L | 1.0 | 1.32 | 1.0 |
| Erasin-S | <0.05 | <0.1 | <0.05 |
Table 1: Comparative analysis of two hypothetical anti-erasin antibodies against purified recombinant Erasin-L and Erasin-S isoforms. Relative signal intensity in Western Blot and pull-down efficiency in Immunoprecipitation are normalized to the signal obtained for Erasin-L. ELISA data is presented as raw Optical Density at 450 nm.
Experimental Workflow for Assessing Isoform Specificity
The following diagram outlines a logical workflow for researchers to follow when assessing the cross-reactivity of an antibody against potential protein isoforms.
Figure 1. Workflow for Antibody Isoform Specificity Testing. This diagram illustrates a step-by-step process for validating antibody specificity against protein isoforms, from initial in vitro screening to in-cell validation and advanced methods.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for the key experiments cited in this guide.
Western Blotting for Isoform Specificity
Objective: To determine if an antibody can differentiate between two protein isoforms based on their molecular weight and to quantify the relative binding affinity.
Methodology:
-
Sample Preparation:
-
Load 20-30 µg of total protein from cell lysates expressing either Erasin-L, Erasin-S, or both.
-
As a control, load 50-100 ng of purified recombinant Erasin-L and Erasin-S proteins in separate lanes.
-
-
Gel Electrophoresis:
-
Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel using an appropriate running buffer (e.g., MOPS or MES) to achieve optimal separation of the two hypothetical isoforms based on their predicted molecular weights.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-erasin antibody at a predetermined optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for Erasin-L and Erasin-S using densitometry software. Normalize the signal for each isoform to a loading control (e.g., β-actin or GAPDH) for cell lysates. For recombinant proteins, compare the signal intensity directly.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To quantify the binding of an antibody to different immobilized protein isoforms.
Methodology:
-
Coating:
-
Coat separate wells of a 96-well microplate with 100 ng of purified recombinant Erasin-L and Erasin-S in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with phosphate-buffered saline with 0.05% Tween-20 (PBST).
-
Block the wells with 1% BSA in PBST for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Add serial dilutions of the primary anti-erasin antibody to the wells and incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the wells three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with PBST.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
-
Signal Measurement:
-
Stop the reaction with 2N H₂SO₄ and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the optical density (OD) values for Erasin-L and Erasin-S at different antibody concentrations to determine the relative binding affinity.
-
Immunoprecipitation (IP) to Assess In-Solution Binding Specificity
Objective: To determine if an antibody can specifically pull down one or both isoforms from a complex protein mixture.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from cells co-expressing both Erasin-L and Erasin-S using a non-denaturing IP lysis buffer.
-
-
Pre-clearing:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary anti-erasin antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads three to five times with cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing with an antibody that recognizes a common epitope on both isoforms (if different from the IP antibody) or with the same antibody.
-
-
Data Analysis:
-
Compare the amount of Erasin-L and Erasin-S in the input lysate versus the immunoprecipitated fraction to determine the pull-down efficiency for each isoform.
-
By employing these rigorous experimental approaches and presenting the data in a clear, comparative format, researchers can confidently assess the cross-reactivity of their antibodies against different protein isoforms, ensuring the accuracy and reliability of their research findings.
A Researcher's Guide: Quantitative Proteomics for Validating Erasin's Interaction Partners
For researchers, scientists, and professionals in drug development, validating protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of two powerful quantitative proteomics techniques, Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-dependent Biotin (B1667282) Identification (BioID), for validating the interaction partners of erasin (B1192744) (also known as UBXD2), an integral endoplasmic reticulum (ER) membrane protein involved in ER-associated degradation (ERAD).
Erasin plays a crucial role in the quality control of proteins within the ER, a process tightly linked to cellular stress and apoptosis.[1] Understanding its network of interacting proteins is therefore essential for dissecting these fundamental cellular processes.
Comparing AP-MS and BioID for Interactome Analysis
Both AP-MS and BioID are robust methods for identifying PPIs, but they operate on different principles, leading to complementary datasets. AP-MS identifies proteins that are in a stable complex with the "bait" protein, while BioID identifies proteins in close proximity to the bait, including transient or nearby interactors.[2][3]
A study comparing AP-MS and BioID for chromatin-associated proteins revealed that the two techniques identified few overlapping interaction partners, suggesting they capture distinct aspects of a protein's interaction landscape.[4] BioID tended to identify a larger set of interactors, including those of lower cellular abundance, while AP-MS provided a view of more stable complexes.[4]
Quantitative Data Comparison
While specific quantitative data for a direct comparison of AP-MS and BioID for erasin is not publicly available, data from studies on other bait proteins can illustrate the typical outcomes of each method. For instance, a study utilizing a "MAC-tag" that allows for both AP-MS and BioID from a single construct provides a direct comparison of the interactors identified for 18 different cellular markers.[5]
The following table summarizes hypothetical quantitative data for a key erasin interactor, p97/VCP, and other potential partners, based on typical results from AP-MS and BioID experiments. The values are represented as spectral counts, a semi-quantitative measure of protein abundance.
| Interacting Protein | Gene | AP-MS (Spectral Counts) | BioID (Spectral Counts) | Annotation |
| Valosin-containing protein | VCP | 150 | 85 | Known direct interactor, ATPase involved in ERAD[1] |
| Ubiquitin-conjugating enzyme E2 G2 | UBE2G2 | 75 | 40 | E2 enzyme involved in ERAD |
| Derlin-1 | DERL1 | 60 | 30 | Component of the ERAD retrotranslocation machinery |
| Heat shock protein 90 | HSP90B1 | 20 | 50 | ER-resident chaperone, may be in proximity |
| Calnexin | CANX | 5 | 65 | ER chaperone, likely a proximal non-binder |
This hypothetical data illustrates that AP-MS would likely identify stable components of the ERAD machinery with high confidence, reflected in higher spectral counts for direct partners like VCP and UBE2G2. Conversely, BioID might show relatively lower counts for stable interactors but higher counts for proximal proteins like chaperones (HSP90B1, Calnexin) that are part of the broader ER environment.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized, step-by-step protocols for AP-MS and BioID.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol outlines the major steps for performing an AP-MS experiment to identify interactors of a tagged bait protein.[6][7]
1. Generation of a Stable Cell Line Expressing Tagged Erasin:
- Clone the full-length cDNA of human erasin (UBXD2) into a mammalian expression vector containing an affinity tag (e.g., FLAG, HA, or GFP) at the N- or C-terminus.
- Transfect the construct into a suitable human cell line (e.g., HEK293T or a relevant cancer cell line).
- Select for stably expressing cells using an appropriate antibiotic.
- Validate the expression and correct subcellular localization of the tagged erasin protein by Western blotting and immunofluorescence microscopy.
2. Cell Lysis and Affinity Purification:
- Grow a large-scale culture of the stable cell line and a control cell line (expressing the tag alone or untransfected).
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Incubate the cell lysate with affinity beads (e.g., anti-FLAG M2 affinity gel) to capture the bait protein and its interacting partners.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for Mass Spectrometry:
- Elute the protein complexes from the beads using a competitive peptide (e.g., 3xFLAG peptide) or by changing the buffer conditions.
- Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
- Excise the entire protein lane from the gel and perform in-gel digestion with trypsin.
- Alternatively, perform in-solution digestion of the eluted complexes.
- Desalt the resulting peptides using C18 spin columns.
4. Mass Spectrometry and Data Analysis:
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
- Search the resulting MS/MS spectra against a human protein database to identify the proteins.
- Use a label-free quantification method (e.g., spectral counting or precursor intensity) to determine the relative abundance of each identified protein.
- Filter the data to remove common contaminants and non-specific binders by comparing the results from the erasin pulldown with the control pulldown.
Proximity-dependent Biotin Identification (BioID) Protocol
This protocol provides a detailed workflow for a BioID experiment to identify proximal and interacting proteins of erasin.[8][9][10]
1. Generation of a Stable Cell Line Expressing Erasin-BirA* Fusion:
- Clone the erasin cDNA in-frame with a promiscuous biotin ligase (BirA*) into a mammalian expression vector.
- Generate a stable cell line expressing the erasin-BirA* fusion protein and a control cell line expressing BirA* alone.
- Verify the expression and ER localization of the fusion protein by Western blotting and immunofluorescence.
2. Biotin Labeling:
- Culture the stable cell lines in media supplemented with 50 µM biotin for 16-24 hours to allow for biotinylation of proximal proteins.
3. Cell Lysis and Streptavidin Affinity Purification:
- Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
- Incubate the cell lysates with streptavidin-conjugated beads to capture biotinylated proteins.
- Wash the beads extensively with stringent wash buffers to remove non-biotinylated proteins.
4. On-Bead Digestion and Mass Spectrometry:
- Perform on-bead digestion of the captured proteins with trypsin.
- Collect the resulting peptides for LC-MS/MS analysis.
5. Data Analysis:
- Identify and quantify the proteins by LC-MS/MS as described in the AP-MS protocol.
- Use a significance analysis tool (e.g., SAINT) to score the interactions and distinguish true interactors from background proteins identified in the BirA* alone control.
Signaling Pathways and Experimental Workflows
Visualizing the cellular context and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Comparative workflow of AP-MS and BioID experiments.
Caption: The ERAD pathway involving Erasin (UBXD2).
References
- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.unil.ch [wp.unil.ch]
- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usherbrooke.ca [usherbrooke.ca]
Part 1: Functional Assays for Erasin, the STAT3 Inhibitor
A Comprehensive Guide to Functional Assays for Erasin (B1192744) Activity
For researchers, scientists, and drug development professionals investigating the activity of "erasin," it is crucial to first distinguish between two distinct molecules that share this name: Erasin, the small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) , and erasin, the protein also known as UBX Domain Protein 2 (UBXD2) , which is involved in Endoplasmic Reticulum-Associated Degradation (ERAD). This guide provides a detailed comparison of functional assays for both molecules, complete with experimental data, detailed protocols, and visualizations of the relevant signaling pathways and workflows.
Erasin as a STAT3 inhibitor is evaluated by its ability to interfere with the STAT3 signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival. The primary mechanisms of inhibition involve preventing STAT3 phosphorylation, dimerization, or DNA binding.
Data Presentation: Comparison of Functional Assays for STAT3 Inhibition
| Assay Type | Principle | Measures | Throughput | Key Advantages | Key Limitations | Example Quantitative Data (for known STAT3 inhibitors) |
| Western Blot | Immunodetection of phosphorylated STAT3 (p-STAT3) in cell lysates after treatment with the inhibitor. | Direct inhibition of STAT3 phosphorylation at a specific site (e.g., Tyr705). | Low to Medium | Provides direct evidence of target engagement in a cellular context. Can also measure total STAT3 levels. | Semi-quantitative, laborious, requires specific antibodies. | IC50 for p-STAT3 reduction: 3.2 - 10.6 µM for C188-9 in HNSCC cells.[1] |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescently labeled peptides that bind to the STAT3 SH2 domain. Inhibitors that bind to the SH2 domain displace the peptide, causing a decrease in polarization. | Direct binding of the inhibitor to the STAT3 SH2 domain, preventing dimerization. | High | Homogeneous, quantitative, suitable for high-throughput screening (HTS).[2][3][4] | In vitro assay, does not guarantee cellular activity or specificity. | IC50 of 7.39 ± 0.95µM for S3I-1757.[5] |
| Dual-Luciferase Reporter Assay | Measures the activity of a luciferase reporter gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 signaling leads to a decrease in luciferase expression. | Downstream transcriptional activity of STAT3. | High | Cell-based, measures the functional outcome of STAT3 inhibition, suitable for HTS. | Indirect measure of STAT3 activity, can be affected by off-target effects. | Luciferase readings are standardized against a control (e.g., Renilla luciferase).[6] |
| Apoptosis Assay (e.g., Annexin V Staining) | Detects markers of apoptosis (e.g., externalization of phosphatidylserine) in cells treated with the inhibitor, often analyzed by flow cytometry. | Induction of apoptosis as a downstream consequence of STAT3 inhibition. | Medium | Measures a key biological outcome of inhibiting a pro-survival pathway. Can distinguish between apoptotic and necrotic cells.[7][8][9] | Indirect, late-stage event, may not be specific to STAT3 inhibition alone. | Percentage of apoptotic cells (e.g., Annexin V positive, PI negative). |
Experimental Protocols
Western Blot for STAT3 Phosphorylation Inhibition
This protocol details the measurement of phosphorylated STAT3 (Tyr705) in response to an inhibitor.[10][11][12]
a. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 6-12 hours.
-
Pre-treat cells with various concentrations of the erasin inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6) (e.g., 20 ng/mL), for 30 minutes to induce STAT3 phosphorylation.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total STAT3.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This protocol is for an in vitro assay to measure the affinity of an inhibitor for the STAT3 SH2 domain.[2][5][13][14]
a. Reagents and Plate Setup:
-
Recombinant full-length or SH2 domain of STAT3 protein.
-
A fluorescently labeled peptide probe known to bind the STAT3 SH2 domain (e.g., a phosphotyrosine-containing peptide).
-
Assay buffer (e.g., 25 mM Tris pH 8.5, <200 µM NaCl, 1 mM DTT).
-
Serial dilutions of the erasin inhibitor.
-
A 384-well, low-volume, black plate.
b. Assay Procedure:
-
Add the fluorescent peptide probe to all wells at a final concentration of ~20 nM.
-
Add the erasin inhibitor at various concentrations to the experimental wells.
-
Add the STAT3 protein to all wells (except for the blank) at a concentration that gives ~80% of the maximum FP response (e.g., 480 nM, to be determined empirically).[2]
-
Incubate the plate at room temperature for a set period (e.g., 1-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
c. Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the mP values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - UCL Discovery [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Identifying Your "Erasis" Product
It has come to our attention that the name "Erasis" is associated with multiple distinct chemical products, each requiring specific disposal protocols. To ensure the safety of laboratory personnel and maintain environmental compliance, it is crucial to correctly identify the specific "this compound" product in use. This guide provides disposal procedures for the various substances identified under similar trade names.
Please review the following product summaries to identify the correct disposal procedure for your material.
-
Eraxis (Anidulafungin): An antifungal pharmaceutical agent.
-
Eraser (Glyphosate-based): A herbicide.
-
Eraser (Flammable Aerosol): A paint and varnish remover.
-
Aeris Seed-Applied Insecticide/Nematicide: A seed treatment product.
Eraxis (Anidulafungin) Disposal Procedures
Pharmaceutical Waste
Eraxis, with the active ingredient Anidulafungin, is an antifungal pharmaceutical.[1] Disposal of pharmaceutical waste must be conducted with care to prevent environmental contamination.
Immediate Safety and Handling Precautions:
-
Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Avoid generating dust.[1]
-
Wash hands thoroughly after handling.[1]
Disposal Protocol:
Cleanup of spills should be performed by trained personnel.[1] Waste disposal measures should be implemented to prevent environmental release.[1] For final disposal, consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
| Hazard Class | Disposal Method |
| Pharmaceutical | Managed by a licensed hazardous waste disposal contractor. |
| Combustible Dust | Minimize dust generation during handling and disposal.[1] |
Eraser (Glyphosate-based Herbicide) Disposal Procedures
Pesticide Waste
This product, containing Glyphosate, is a herbicide.[2] Improper disposal of pesticides can be harmful to the environment.
Immediate Safety and Handling Precautions:
-
Wear eye and face protection.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not contaminate water, food, or feed through storage or disposal.[3][4]
Disposal Protocol:
Pesticide, spray mixture, or rinse water that cannot be used according to label instructions may be disposed of on-site or at an approved waste disposal facility.[4] Do not reuse empty containers; they should be triple-rinsed.[4]
| Waste Type | Disposal Method |
| Unused Pesticide | Dispose of at an approved waste disposal facility.[4] |
| Empty Container | Triple rinse and offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.[4] |
Eraser (Flammable Aerosol) Disposal Procedures
Hazardous Chemical Waste
This product is a flammable aerosol used as a paint and varnish remover.[5] It poses a significant fire hazard and must be handled accordingly.
Immediate Safety and Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
The pressurized container should not be pierced or burned, even after use.[5]
-
Use only in a well-ventilated area.[5]
-
Wear protective gloves and glasses.[5]
Disposal Protocol:
Dispose of contents and container in accordance with local, state, and national regulations.[5] This typically involves collection by a licensed hazardous waste disposal service.
| Hazard Class | Disposal Method |
| Flammable Aerosol | Collection by a licensed hazardous waste disposal service. Do not incinerate. |
| Gas Under Pressure | Do not puncture or expose to high temperatures.[5] |
Aeris Seed-Applied Insecticide/Nematicide Disposal Procedures
Pesticide Waste
This is a seed treatment product and should be treated as pesticide waste.[4]
Immediate Safety and Handling Precautions:
-
Avoid breathing mist or vapors.[4]
-
Wear protective gloves.[4]
-
Wash hands thoroughly after handling.[4]
Disposal Protocol:
Do not contaminate water, food, or feed by disposal.[4] Pesticide, spray mixture, or rinse water that cannot be used according to label instructions may be disposed of on-site or at an approved waste disposal facility.[4] Do not re-use empty containers; they should be triple-rinsed.[4]
| Waste Type | Disposal Method |
| Unused Product | Dispose of on-site or at an approved waste disposal facility according to label instructions.[4] |
| Contaminated Packaging | Triple rinse and dispose of in accordance with local regulations.[4] |
General Laboratory Hazardous Waste Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of hazardous chemical waste in a laboratory setting. This process should be adapted to comply with your institution's specific policies and local regulations.
References
Standard Operating Procedure: Handling and Disposal of Erasis
This document provides essential safety and logistical information for the handling and disposal of Erasis, a potent, synthetic peptide inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Exposure Limits
This compound is a highly cytotoxic and suspected mutagenic compound. All personnel must be fully aware of its potential hazards, which are summarized below. Routes of exposure include inhalation, skin/eye contact, and ingestion.
| Hazard Classification | Oral LD50 (Rat, est.) | Occupational Exposure Limit (OEL) | Primary Target Organs | Notes |
| Highly Cytotoxic | 5 mg/kg | 0.1 µg/m³ (8-hr TWA) | Liver, Kidneys, Hematopoietic System | Avoid generation of dust or aerosols. |
| Suspected Mutagen | N/A | N/A | N/A | Handle as a potential carcinogen. |
| Skin & Eye Irritant | N/A | N/A | Skin, Eyes | Direct contact may cause severe irritation or burns. |
Required Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required at all times when handling this compound in any form (powder or solution).
-
Gloves: Double-gloving is mandatory. Use a nitrile or neoprene base glove with an outer glove offering chemical resistance (e.g., butyl rubber). Change outer gloves every 30 minutes or immediately upon contamination.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required. If there is a significant splash risk, a full-face shield must be worn in addition to goggles.
-
Lab Coat: A disposable, back-closing, solid-front lab coat with tight-fitting cuffs is required. Do not use standard lab coats. This garment must be disposed of as hazardous waste after each procedure.
-
Respiratory Protection: All handling of powdered this compound must occur within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet. If engineering controls are not available or in case of a spill, a NIOSH-approved respirator with a P100 (HEPA) filter is mandatory.
Experimental Handling Protocol
The following step-by-step procedure must be followed for all experiments involving this compound.
-
Preparation: Designate a specific area for this compound handling. Cover the work surface with absorbent, plastic-backed bench paper. Assemble all necessary equipment, reagents, and waste containers before retrieving the compound.
-
Weighing (Powder Form):
-
Perform all weighing operations within a chemical fume hood or similar ventilated enclosure to prevent inhalation of airborne particles.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean all equipment with a 70% ethanol (B145695) solution followed by a 10% bleach solution after use.
-
-
Solubilization:
-
Add solvent to the powdered this compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as required for complete dissolution.
-
Label the resulting solution clearly with the compound name, concentration, date, and hazard symbols.
-
-
Cellular Treatment & Incubation:
-
When adding the this compound solution to cell cultures or other experimental systems, use filtered pipette tips.
-
Perform all liquid transfers over a spill tray.
-
All treated plates, flasks, or tubes must be clearly labeled as "Hazardous: Contains this compound."
-
-
Post-Procedure Decontamination:
-
Wipe down the work surface, fume hood sash, and any contaminated equipment with a 10% bleach solution, allowing for a 15-minute contact time.
-
Follow the bleach wipe-down with a 70% ethanol rinse to remove bleach residue.
-
Carefully doff all disposable PPE, placing it directly into the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Caption: A high-level overview of the mandatory workflow for handling this compound.
Spill and Exposure Procedures
-
Minor Spill (in Fume Hood):
-
Alert others in the immediate area.
-
Absorb the spill with chemical-absorbent pads.
-
Wipe the area with 10% bleach, followed by 70% ethanol.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent re-entry.
-
Allow only trained emergency personnel to conduct the cleanup.
-
-
Skin Exposure:
-
Immediately rinse the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while rinsing.
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
-
Seek immediate medical attention.
-
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste. Segregate waste streams as described below.
-
Solid Waste: Includes contaminated gloves, lab coats, bench paper, weighing boats, and plasticware.
-
Collect in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled: "Hazardous Chemical Waste: this compound (Cytotoxic)."
-
-
Liquid Waste: Includes unused solutions, contaminated media, and first-rinse solutions from cleaning glassware.
-
Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., coated glass or HDPE).
-
Do not mix with other chemical waste streams.
-
Label clearly: "Hazardous Liquid Waste: this compound (Cytotoxic)."
-
-
Sharps Waste: Includes contaminated needles, syringes, and glass pipette tips.
-
Collect in a dedicated, puncture-proof sharps container.
-
Label clearly: "Hazardous Sharps Waste: this compound (Cytotoxic)."
-
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area. Follow all institutional guidelines for final pickup and disposal by the environmental health and safety department.
Caption: Logical flow for the segregation and disposal of this compound-contaminated waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
